2-Amino-3-methoxybenzoic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOPCLUOUFQBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292303 | |
| Record name | 2-Amino-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3177-80-8 | |
| Record name | 2-Amino-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3177-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methoxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxyanthranilic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU74W6CCX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-methoxybenzoic Acid: Properties, Applications, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a critical building block in the synthesis of high-value pharmaceutical compounds. Its unique structural features make it a valuable precursor for the development of targeted therapies, particularly in the fields of oncology and metabolic diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its primary applications in drug discovery, and detailed insights into relevant biological pathways. Furthermore, it outlines experimental protocols for its application in the synthesis of key therapeutic agents, offering a valuable resource for researchers in medicinal chemistry and drug development.
Core Compound Properties
This compound, also known as 3-methoxyanthranilic acid, is an organic compound with the chemical formula C₈H₉NO₃.[1][2][3][4] It presents as a white to light yellow or brown powder.[5] The presence of an amino group, a methoxy (B1213986) group, and a carboxylic acid on the benzene (B151609) ring imparts specific reactivity and properties that are advantageous for its use as a chemical intermediate.
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| CAS Number | 3177-80-8 | [1][2][3] |
| Melting Point | 169-170 °C | [2][6] |
| pKa (Predicted) | 4.82 ± 0.10 | [5] |
| XLogP3 | 1.6 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. | [5] |
| Appearance | White to light yellow to light orange powder/crystal |
Primary Applications in Drug Development
This compound is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The most prominent applications are in the development of treatments for cancer and type 2 diabetes.[6][7]
Synthesis of CDK1/Cyclin B Inhibitors for Cancer Therapy
In the field of oncology, this compound is utilized in the synthesis of inhibitors targeting the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[6][7] This complex is a crucial regulator of the cell cycle, and its inhibition can halt the uncontrolled proliferation of cancer cells.[7] The development of small molecule inhibitors against this target is a significant area of cancer research.
The CDK1/Cyclin B complex, also known as the Maturation Promoting Factor (MPF), plays a pivotal role in driving the cell into mitosis (M phase).[8] The activation of this complex is tightly regulated. During the G2 phase, Cyclin B levels rise and bind to CDK1. The resulting complex is initially kept in an inactive state through inhibitory phosphorylation by Wee1 and Myt1 kinases. For entry into mitosis, the phosphatase Cdc25c removes these inhibitory phosphates, leading to the activation of the CDK1/Cyclin B complex.[8][9] Activated CDK1/Cyclin B then phosphorylates a multitude of downstream substrates, initiating the events of mitosis. Inhibitors derived from this compound can interfere with this process, preventing the phosphorylation of key substrates and thus arresting the cell cycle.
References
- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 3177-80-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 3177-80-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 3177-80-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Cyclin B - Wikipedia [en.wikipedia.org]
- 9. molbiolcell.org [molbiolcell.org]
2-Amino-3-methoxybenzoic acid structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of 2-Amino-3-methoxybenzoic acid. It is intended for use by professionals in research, development, and academia who require detailed technical information on this compound.
Compound Identification and Structure
This compound, also known as 3-methoxyanthranilic acid, is an aromatic organic compound. It is a substituted benzoic acid featuring three functional groups on the benzene (B151609) ring: a carboxylic acid group (-COOH), an amino group (-NH₂), and a methoxy (B1213986) group (-OCH₃).[1] The relative positions of these groups (amino at position 2 and methoxy at position 3 with respect to the carboxylic acid) are crucial to its chemical identity and reactivity.
The structure of the molecule dictates its chemical behavior. The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric compound. The methoxy group influences the electron density of the aromatic ring.
Table 1: Compound Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Methoxyanthranilic acid | [3][4] |
| CAS Number | 3177-80-8 | [3][4] |
| Molecular Formula | C₈H₉NO₃ | [2][4] |
| Molecular Weight | 167.16 g/mol | [2][3][4] |
| InChI Key | SXOPCLUOUFQBJV-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC=CC(=C1N)C(=O)O | [3] |
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection, purification methods, and analytical procedures.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Physical Form | Solid, White to yellow to brown powder | [3][5] |
| Melting Point | 169-170 °C | [3] |
| pKa (Predicted) | 4.82 ± 0.10 | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| XLogP3 | 1.6 | [2] |
Table 3: Spectroscopic Data
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectrum available in DMSO-d₆ | [6] |
| ¹³C NMR | Spectrum available | [7] |
| IR Spectroscopy | ATR-IR and KBr-Pellet spectra available | [8][9] |
| Mass Spectrometry | Molecular Ion (m/z): ~167.06 | [2] |
Experimental Protocols
Synthesis Protocol (Proposed)
Reaction: Reduction of 3-Methoxy-2-nitrobenzoic acid.
Materials:
-
3-Methoxy-2-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the starting material, 3-Methoxy-2-nitrobenzoic acid, in anhydrous THF.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
-
Stir the mixture vigorously at room temperature for approximately 18 hours.
-
Monitor the reaction completion using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of THF to recover any residual product.
-
Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product.
-
The resulting solid, this compound, can be further purified by recrystallization if necessary.
Analytical Methodology
High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or UV detection, is the standard method for the separation, identification, and quantification of this compound in complex biological samples like plasma, urine, or tissue extracts.[1]
Typical LC-MS Parameters:
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.[11]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (containing an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).[11]
-
Detection: Mass spectrometry in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent ion and its fragments.[1]
Applications and Biological Role
Chemical Synthesis Intermediate
This compound is a valuable building block in organic synthesis. It is used in the preparation of more complex molecules, including pharmacologically active compounds. For instance, it serves as a precursor in the synthesis of certain inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B, which are investigated for their potential as antitumor agents. It is also utilized in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
Mammalian Metabolism
This compound (as 3-methoxyanthranilic acid) is recognized as a mammalian metabolite of kynurenine (B1673888).[2] The kynurenine pathway is the primary route for the metabolism of the essential amino acid tryptophan.[8] Metabolites in this pathway, including anthranilic acid derivatives, are known to be redox-active and can play roles in regulating oxidative stress and immune responses.[8] While the precise role of the 3-methoxy derivative is less characterized than its hydroxylated counterpart (3-hydroxyanthranilic acid), its presence points to its involvement in the complex network of tryptophan metabolism.[1][6][7][8]
References
- 1. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Hydroxyanthranilic acid, an L-tryptophan metabolite, induces apoptosis in monocyte-derived cells stimulated by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 11. On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Metabolite: A Technical Guide to 3-Methoxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyanthranilic acid is a mammalian metabolite of the kynurenine (B1673888) pathway, an important route for tryptophan metabolism. While its structural analogs, such as 3-hydroxyanthranilic acid, have been extensively studied for their roles in immunology and neuroscience, the specific biological functions and significance of 3-methoxyanthranilic acid remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on 3-methoxyanthranilic acid, including its chemical properties, metabolic origins, and its established role as a valuable intermediate in synthetic chemistry. Furthermore, this document explores the potential, yet unproven, biological activities of 3-methoxyanthranilic acid based on the known functions of related compounds and outlines experimental protocols for its quantification. This guide aims to be a foundational resource for researchers investigating this understudied metabolite.
Introduction
3-Methoxyanthranilic acid, also known as 2-amino-3-methoxybenzoic acid, is an organic compound that is structurally an aminobenzoic acid with a methoxy (B1213986) group at the 3-position.[1][2] It is recognized as a mammalian metabolite, originating from the kynurenine pathway of tryptophan degradation.[1][2] While the kynurenine pathway is a focal point of research in numerous physiological and pathological processes, including immune regulation and neurodegeneration, the specific contribution of 3-methoxyanthranilic acid to these processes has not been extensively investigated. Its structural similarity to other bioactive kynurenine metabolites suggests it may possess un-discovered biological activities. Currently, its most well-defined role is in the field of medicinal chemistry, where it serves as a key building block for the synthesis of various pharmaceutical agents.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-methoxyanthranilic acid is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methoxyanthranilic acid, this compound, 3-Methoxy-2-aminobenzoic acid | [1] |
| CAS Number | 3177-80-8 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 169-170 °C | [3] |
| InChI Key | SXOPCLUOUFQBJV-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC=CC(=C1N)C(=O)O | [1] |
Metabolism and Biosynthesis
3-Methoxyanthranilic acid is a metabolite of the kynurenine pathway, the primary route for tryptophan catabolism in mammals. While its direct enzymatic synthesis is not fully elucidated, evidence suggests it may be formed via the O-methylation of its precursor, 3-hydroxyanthranilic acid. One study demonstrated that the incubation of 3-hydroxyanthranilic acid with a supernatant from rat liver homogenates resulted in the production of trace amounts of 3-methoxyanthranilic acid.[4] This suggests the existence of an enzymatic mechanism, likely involving a catechol-O-methyltransferase (COMT) or a similar methyltransferase, that can convert 3-hydroxyanthranilic acid to 3-methoxyanthranilic acid.
Biological Significance: Inferred and Potential Roles
Direct evidence for the biological role of 3-methoxyanthranilic acid is currently lacking in the scientific literature. However, based on the well-documented activities of its structural analogs, we can infer potential functions that warrant further investigation.
4.1. Potential Anti-inflammatory and Immunomodulatory Effects:
Derivatives of anthranilic acid are known to possess significant anti-inflammatory properties.[5] The parent compound, anthranilic acid, and its derivatives are foundational structures for several non-steroidal anti-inflammatory drugs (NSAIDs).[6] Furthermore, 3-hydroxyanthranilic acid has demonstrated immunomodulatory effects. Given this context, it is plausible that 3-methoxyanthranilic acid could exhibit similar anti-inflammatory or immunomodulatory activities.
4.2. Potential Antioxidant Activity:
A recent study on methyl 2-amino-3-methoxybenzoate (daopine), a structurally related compound, revealed that its metabolites, which are methylated derivatives of 3-hydroxyanthranilic acid, exhibit significant antioxidant properties by reducing oxidative activity and lipid peroxidation in vitro.[7] This suggests that the methoxy group, as present in 3-methoxyanthranilic acid, may be compatible with or even contribute to antioxidant functions. 3-hydroxyanthranilic acid itself is a known antioxidant.[8]
Role in Medicinal Chemistry and Drug Development
The most clearly defined significance of 3-methoxyanthranilic acid to date is its application as a synthetic intermediate in the pharmaceutical industry. Its chemical structure provides a versatile scaffold for the synthesis of more complex molecules with therapeutic properties.
Notably, this compound is utilized in the preparation of:
-
Alogliptin: An inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[2]
-
CDK1/cyclin B inhibitors: A class of compounds investigated for their potential as antitumor agents.[2]
The utility of 3-methoxyanthranilic acid in these syntheses underscores its importance as a commercially available and reactive building block in drug discovery and development.
Experimental Protocols
6.1. Quantification of 3-Methoxyanthranilic Acid in Biological Samples
While specific protocols for 3-methoxyanthranilic acid are not widely published, methods for the quantification of other kynurenine pathway metabolites can be readily adapted. A general workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.
Objective: To quantify the concentration of 3-methoxyanthranilic acid in biological matrices such as plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal standard (IS) solution (e.g., 13C- or D-labeled 3-methoxyanthranilic acid)
-
Protein precipitation agent (e.g., trichloroacetic acid or methanol)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
3-Methoxyanthranilic acid analytical standard
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold protein precipitation agent (e.g., methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject 5-10 µL of the prepared sample onto the C18 column.
-
Use a gradient elution program, starting with a low percentage of mobile phase B and gradually increasing to elute the analyte.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-methoxyanthranilic acid and its internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of the analytical standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of 3-methoxyanthranilic acid in the samples by interpolating their peak area ratios on the standard curve.
-
Conclusion and Future Directions
3-Methoxyanthranilic acid is a metabolite of the kynurenine pathway with a currently underappreciated biological role. While its significance in medicinal chemistry as a synthetic precursor is well-established, its physiological and pathological functions remain to be elucidated. The structural similarities to other bioactive anthranilic acid derivatives suggest that 3-methoxyanthranilic acid may possess important, yet undiscovered, anti-inflammatory, immunomodulatory, or antioxidant properties.
Future research should focus on:
-
Elucidating the specific enzymatic pathways responsible for the synthesis and degradation of 3-methoxyanthranilic acid.
-
Quantifying its endogenous levels in various tissues and disease states to identify potential correlations and biomarkers.
-
Screening for biological activity in a range of in vitro and in vivo models to uncover its specific functions.
-
Investigating its interaction with cellular receptors and signaling pathways to understand its mechanism of action.
A deeper understanding of the biological role of 3-methoxyanthranilic acid could open new avenues for therapeutic intervention in a variety of diseases and further unravel the complexities of the kynurenine pathway.
References
- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3177-80-8 [chemicalbook.com]
- 3. This compound 98 3177-80-8 [sigmaaldrich.com]
- 4. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyanthranilic acid is an efficient, cell-derived co-antioxidant for alpha-tocopherol, inhibiting human low density lipoprotein and plasma lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Obscure Metabolite: A Technical Guide to 2-Amino-3-methoxybenzoic Acid in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is a mammalian metabolite derived from the kynurenine (B1673888) pathway of tryptophan metabolism. While its direct biological functions are still under investigation, its position as a downstream product of the immunomodulatory and neuroactive molecule 3-hydroxyanthranilic acid (3-HAA) suggests its potential significance in physiological and pathological processes. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its metabolic origin, proposed biological roles, and detailed methodologies for its detection and analysis. The scarcity of quantitative data for this specific metabolite in mammalian tissues and fluids is a notable finding, highlighting a significant gap in current metabolomic research and presenting an opportunity for future investigation.
Introduction
Tryptophan metabolism via the kynurenine pathway is a critical regulator of immunity, neurotransmission, and cellular energy production. Intermediates of this pathway, often referred to as kynurenines, have garnered significant attention for their roles in a spectrum of diseases, from neurodegenerative disorders to cancer. This compound is one such metabolite, emerging from this complex cascade. Although less studied than its precursor, 3-hydroxyanthranilic acid (3-HAA), its chemical structure and metabolic positioning warrant a closer examination of its potential as a biomarker and bioactive molecule. This document serves as a technical resource for researchers aiming to explore the role of this enigmatic metabolite.
Metabolic Pathway of this compound
This compound is not a direct product of the main kynurenine pathway but is believed to be formed through the enzymatic modification of its immediate precursor, 3-hydroxyanthranilic acid (3-HAA). The proposed metabolic sequence is as follows:
-
Tryptophan to 3-Hydroxyanthranilic Acid (3-HAA): Tryptophan is catabolized through a series of enzymatic steps to produce 3-hydroxykynurenine, which is then cleaved by kynureninase to yield 3-HAA.[1]
-
O-Methylation of 3-HAA: The hydroxyl group of 3-HAA is thought to undergo O-methylation to form this compound. This reaction is likely catalyzed by Catechol-O-methyltransferase (COMT), an enzyme known for its role in the metabolism of catecholamines and other compounds with a catechol structure.[2][3] The structural similarity of 3-HAA to endogenous COMT substrates makes this a highly plausible mechanism.[4]
Figure 1. Proposed metabolic pathway of this compound.
Potential Biological Roles and Significance
Direct studies on the biological activity of this compound are scarce. However, the well-documented functions of its precursor, 3-HAA, provide a strong foundation for hypothesizing its potential roles.
Immunomodulation
3-HAA is a known immunomodulator with complex effects on immune cells. It has been shown to suppress T-cell responses and modulate macrophage function.[5][6][7] A synthetic derivative of anthranilic acid, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, has demonstrated potent anti-inflammatory effects comparable to 3-HAA, suggesting that the anthranilic acid backbone is crucial for this activity.[8] It is plausible that this compound retains some of the immunomodulatory properties of its precursor, potentially influencing inflammatory cascades.
Neuroactivity
Kynurenine pathway metabolites are critical players in neuroinflammation and neuronal function. 3-HAA has been shown to have both neuroprotective and neurotoxic effects, depending on its concentration and the cellular context.[3] Given that this compound is present in the central nervous system, its potential to influence neuronal activity and glial cell function warrants investigation.
Biomarker Potential
The formation of this compound is dependent on the activity of the kynurenine pathway and COMT. Alterations in the levels of this metabolite could, therefore, serve as a potential biomarker for diseases associated with tryptophan metabolism dysregulation, such as inflammatory conditions, neurodegenerative diseases, and certain cancers.[9]
Quantitative Data
A comprehensive review of the current scientific literature reveals a significant lack of quantitative data on the endogenous concentrations of this compound in mammalian tissues and fluids. While methods for the detection of related kynurenine pathway metabolites are well-established, the targeted quantification of this specific methylated derivative has not been widely reported. This represents a critical knowledge gap and a promising area for future metabolomics research.
Table 1: Endogenous Concentrations of this compound in Mammalian Samples
| Biological Matrix | Species | Concentration | Method of Analysis | Reference |
| Data Not Available | - | - | - | - |
This table is intentionally left blank to highlight the current absence of published quantitative data.
Experimental Protocols
The analysis of kynurenine pathway metabolites is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a representative protocol synthesized from established methods for related analytes.[6][10][11]
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing a suite of appropriate deuterated internal standards.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2. Workflow for the preparation of plasma samples.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For this compound (C8H9NO3, MW: 167.16), a potential precursor ion would be [M+H]+ at m/z 168.1. Product ions would be determined by infusion and fragmentation of a pure standard.
Table 2: Representative LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | Analyte-specific (to be determined) |
Future Directions and Conclusion
This compound remains a relatively unexplored metabolite within the complex kynurenine pathway. The logical next steps for research in this area are clear:
-
Quantitative Analysis: Development and application of a validated LC-MS/MS method to determine the physiological and pathological concentrations of this compound in various mammalian tissues and biofluids.
-
Enzymatic Synthesis Confirmation: Direct biochemical assays to confirm the O-methylation of 3-HAA by COMT.
-
Functional Studies: In vitro and in vivo studies to elucidate the specific biological activities of this compound, particularly in the context of inflammation and neurotransmission.
References
- 1. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyanthranilic acid, an L-tryptophan metabolite, induces apoptosis in monocyte-derived cells stimulated by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 3-hydroxyanthranilic acid in the immunosuppressive molecules indoleamine dioxygenase and HLA-G in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3', 4'-dimethoxycinnamonyl) anthranilic acid alleviated experimental colitis by inhibiting autoimmune response and inducing CD4+ CD25+ regulatory T cells production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarker Identification, Safety, and Efficacy of High-Dose Antioxidants for Adrenomyeloneuropathy: a Phase II Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]
- 11. medchemexpress.com [medchemexpress.com]
Understanding the Solubility and Binding Affinity of 2-Amino-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methoxybenzoic acid is a pivotal chemical intermediate in the synthesis of targeted therapeutics, notably inhibitors of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Dipeptidyl Peptidase-4 (DPP-4). An in-depth understanding of its physicochemical properties, particularly solubility and binding affinity, is crucial for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the solubility and binding characteristics of this compound and its derivatives. It includes available quantitative data, detailed experimental protocols for property determination, and visualizations of relevant biological pathways.
Physicochemical Properties
This compound (CAS: 3177-80-8) is an aromatic carboxylic acid with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid group on a benzene (B151609) ring, dictates its solubility and potential for biological interactions.[3]
Solubility Profile
Precise quantitative solubility data for this compound is limited in publicly available literature. However, based on its chemical structure and data from related compounds, a qualitative and predictive assessment can be made.
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | DMSO | Slightly Soluble | Not Specified | [3][4] |
| Methanol | Slightly Soluble | Not Specified | [3][4] | |
| 3-Methoxybenzoic acid | Water | 1398 mg/L (estimated) | 25 | [5] |
| 4-Aminobenzoic acid | Water | 5390 mg/L | 25 | [6] |
| Water | 6110 mg/L | 30 | [6] | |
| Ethanol | 125 g/L | Not Specified | [7] | |
| Diethyl Ether | 17 g/L | Not Specified | [7] |
The presence of both an acidic carboxylic acid group and a basic amino group suggests that the aqueous solubility of this compound is highly pH-dependent.[8] In acidic conditions, the amino group is protonated, forming a more soluble cationic species. Conversely, in basic conditions, the carboxylic acid group is deprotonated, forming a more soluble anionic species. This amphoteric nature is a key consideration in designing formulation and experimental conditions.
Binding Affinity
Direct binding affinity data for this compound is not extensively documented. Its primary significance lies in its role as a scaffold for the synthesis of potent inhibitors for specific biological targets.
1.2.1. CDK1/cyclin B Inhibitors
This compound serves as a foundational structure for the development of inhibitors targeting the CDK1/cyclin B complex.[3] This complex is a crucial regulator of the cell cycle, and its inhibition can halt the proliferation of cancer cells. The mechanism of action of these derived inhibitors involves disrupting the CDK1/cyclin B complex, which in turn prevents the phosphorylation of downstream targets like Mcl-1, an anti-apoptotic protein. Phosphorylation of Mcl-1 by CDK1/cyclin B leads to its degradation, releasing the pro-apoptotic protein Bak and triggering apoptosis.[9]
1.2.2. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound is also a key intermediate in the synthesis of Alogliptin, a known DPP-4 inhibitor used in the management of type 2 diabetes.[3] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[10][11][12] By inhibiting DPP-4, Alogliptin increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby lowering blood glucose levels.[11][12] The binding affinity of DPP-4 inhibitors is a critical determinant of their efficacy.
Table 2: Binding Affinity of a DPP-4 Inhibitor (for which quantitative data is available)
| Inhibitor | Target | Affinity Metric (K_d) | Value (nM) | Assay |
| (2S)-1-{2-[(3-hydroxyadamantan-1-yl)amino]acetyl}p... | Dipeptidyl peptidase 4 (Human) | K_d | 2.40 | Surface Plasmon Resonance |
Note: This data is for a known DPP-4 inhibitor and is provided as a reference for the affinities that can be achieved from scaffolds related to this compound.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer at a specific pH and temperature.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14][15][16]
Workflow for Isothermal Titration Calorimetry
Caption: Generalized workflow for determining binding affinity using ITC.
Methodology:
-
Sample Preparation: Prepare the protein target (e.g., CDK1/cyclin B or DPP-4) and the ligand (a derivative of this compound) in identical buffer solutions to minimize heats of dilution.[17] The concentration of the ligand in the syringe is typically 10-20 times that of the macromolecule in the sample cell.[15]
-
Titration: Place the macromolecule solution in the sample cell of the calorimeter and the ligand solution in the injection syringe. A series of small, precise injections of the ligand into the sample cell are performed at a constant temperature.
-
Data Acquisition: The instrument measures the heat change associated with each injection. As the macromolecule becomes saturated with the ligand, the magnitude of the heat change per injection decreases.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (K_d), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15]
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte.[18][19][20][21][22]
Workflow for Surface Plasmon Resonance
Caption: General workflow for an SPR binding affinity experiment.
Methodology:
-
Immobilization: The protein of interest (the ligand, e.g., DPP-4) is immobilized onto the surface of a sensor chip.
-
Interaction Analysis: A solution containing the small molecule (the analyte, a derivative of this compound) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is measured in real-time as a change in response units (RU).
-
Kinetic Analysis: The association (k_on) and dissociation (k_off) rates are determined by monitoring the binding and dissociation phases of the interaction.
-
Affinity Determination: The equilibrium dissociation constant (K_d) is calculated from the ratio of the dissociation and association rate constants (K_d = k_off / k_on).
Biological Signaling Pathways
CDK1/cyclin B Signaling Pathway in Cell Cycle Progression and Apoptosis
Caption: Simplified CDK1/cyclin B signaling pathway leading to apoptosis.
The CDK1/cyclin B complex is a key regulator of the G2/M transition in the cell cycle.[23] Upon activation by Cdc25c phosphatase, CDK1/cyclin B phosphorylates numerous substrates to drive mitotic entry.[24] In the context of cancer therapy, prolonged mitotic arrest can lead to apoptosis. One mechanism involves the CDK1/cyclin B-mediated phosphorylation of the anti-apoptotic protein Mcl-1, which targets it for degradation.[9] The degradation of Mcl-1 releases the pro-apoptotic protein Bak, leading to the activation of the apoptotic cascade.[9]
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: The role of DPP-4 in glucose homeostasis and the mechanism of DPP-4 inhibitors.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism.[25] Its primary function in this context is the rapid inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[10][11] Active GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells. By cleaving GLP-1, DPP-4 diminishes these effects. DPP-4 inhibitors, synthesized from precursors like this compound, block the active site of the DPP-4 enzyme.[12] This prevents the degradation of GLP-1, leading to higher circulating levels of the active hormone, thereby improving glycemic control in patients with type 2 diabetes.[11][12]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its utility as a scaffold for potent enzyme inhibitors. While direct quantitative data on its solubility and binding affinity are sparse, an understanding of its physicochemical characteristics can be inferred from its structure and the properties of related compounds. Its pH-dependent solubility is a critical parameter for experimental design. The true value of this compound is realized in its derivatives, which exhibit high binding affinities for therapeutic targets such as CDK1/cyclin B and DPP-4. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and utilize this compound in the development of novel therapeutics.
References
- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 3177-80-8 [chemicalbook.com]
- 4. 3177-80-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606) [hmdb.ca]
- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 11. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 20. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Cyclin B - Wikipedia [en.wikipedia.org]
- 25. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Biomarkers Associated with 2-Amino-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is a metabolite of the kynurenine (B1673888) pathway, a critical route for tryptophan metabolism. Dysregulation of this pathway has been implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, metabolites within this pathway, including this compound, are emerging as potential biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. This technical guide provides an in-depth overview of the association between this compound and its related metabolites with various disease states. It summarizes key quantitative data, details experimental protocols for metabolite analysis, and visualizes the core signaling pathways.
Introduction to this compound and the Kynurenine Pathway
This compound is an aromatic amino acid derivative that is structurally related to anthranilic acid.[1] It is recognized as a mammalian metabolite originating from the kynurenine pathway, which is the primary route for the catabolism of tryptophan.[2][3] This pathway is initiated by the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[4][5] Subsequent enzymatic steps lead to the formation of several bioactive molecules, including kynurenine, kynurenic acid, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid.[6][7] It is from 3-hydroxyanthranilic acid that this compound is believed to be formed, although the precise enzymatic reactions are not fully elucidated in all organisms.
The kynurenine pathway is a central hub in cellular metabolism and immune regulation.[5][8] Alterations in the levels of its metabolites have been linked to the pathogenesis of numerous diseases, making them attractive candidates for biomarker discovery.
Potential Biomarkers in the Kynurenine Pathway
While direct evidence for this compound as a standalone biomarker is still emerging, its position within the kynurenine pathway suggests that its levels are likely correlated with the concentrations of other key metabolites that have been more extensively studied as biomarkers.
Kynurenine to Tryptophan Ratio (Kyn/Trp)
The ratio of kynurenine to tryptophan is a widely accepted indicator of IDO and TDO activity, the rate-limiting enzymes of the pathway.[9] Elevated Kyn/Trp ratios are associated with immune activation and inflammation and have been proposed as a biomarker for "inflammaging," the chronic low-grade inflammation associated with aging.[8]
Other Kynurenine Pathway Metabolites
Several other metabolites of the kynurenine pathway are under investigation as potential biomarkers:
-
Kynurenic Acid (KA): An antagonist of glutamate (B1630785) receptors, with neuroprotective properties.
-
Quinolinic Acid (QA): A neurotoxic metabolite that is an agonist of the NMDA receptor.
-
3-Hydroxyanthranilic Acid (3-HAA): Possesses antioxidant and pro-oxidant properties and is the immediate precursor to quinolinic acid.[10][11][12]
-
Anthranilic Acid (AA): A metabolite that has been associated with an increased risk of dementia and Alzheimer's disease.[13]
Quantitative Data on Kynurenine Pathway Metabolites
The following tables summarize representative quantitative data for key kynurenine pathway metabolites in human biological fluids. It is important to note that concentrations can vary significantly based on the analytical method, population, and physiological state.
Table 1: Urinary Concentrations of Tryptophan and its Metabolites in Healthy Individuals [14]
| Compound | Concentration Range (μg/mL) |
| Tryptophan | 5.22 - 20.88 |
| 3-Hydroxykynurenine | 0.99 - 3.72 |
| 3-Hydroxyanthranilic Acid | 2.51 - 21.11 |
| Xanthurenic Acid | 0.25 - 1.12 |
| Kynurenine | 0.15 - 1.53 |
| Kynurenic Acid | 0.24 - 2.58 |
| 5-Hydroxytryptamine (Serotonin) | 0 - 0.31 |
| 5-Hydroxyindoleacetic Acid | 2.2 - 17.94 |
Table 2: Plasma Concentrations of Tryptophan Metabolites in Humans and Mice [15]
| Analyte | Human Plasma (ng/mL) | Murine Plasma (ng/mL) |
| Anthranilic Acid | 0.5 - 13.4 | Not Reported |
| 3-Hydroxyanthranilic Acid | 3.2 - 10.7 | Not Reported |
| Kynurenic Acid | 1.9 - 14 | Not Reported |
| 3-Hydroxykynurenine | 1.9 - 47 | Not Reported |
| Xanthurenic Acid | 1.2 - 68.1 | Not Reported |
| Kynurenine | 43.7 - 1790 | Not Reported |
| Quinolinic Acid | 39 - 180 | Not Reported |
| Picolinic Acid | 3.2 - 49.4 | Not Reported |
Experimental Protocols
The accurate quantification of this compound and other kynurenine pathway metabolites requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[6][16]
Sample Preparation
Biological samples such as plasma, serum, urine, or tissue homogenates typically require a protein precipitation step to remove interfering macromolecules.
-
Protocol for Plasma/Serum:
-
To 100 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) (or another suitable organic solvent like acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.[17]
-
-
Protocol for Urine:
-
Urine samples are often diluted with the initial mobile phase or a suitable buffer.
-
Centrifugation may be required to remove particulate matter.[14]
-
LC-MS/MS Method for Kynurenine Pathway Metabolites
This protocol provides a general framework for the analysis of multiple kynurenine pathway metabolites. Specific parameters will need to be optimized for the instrument and analytes of interest.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is used to separate the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized. For example, for 3-hydroxyanthranilic acid, a potential transition is 154.0 -> 136.0.[6]
-
Visualizing the Kynurenine Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships within the kynurenine pathway and the steps involved in biomarker analysis.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Experimental Workflow for Kynurenine Pathway Metabolite Analysis.
Conclusion and Future Directions
This compound, as a metabolite of the kynurenine pathway, holds promise as a potential biomarker for a variety of diseases characterized by immune activation and inflammation. While direct evidence is currently limited, its metabolic relationship with established biomarkers within this pathway warrants further investigation. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound and its related metabolites. Future research should focus on large-scale clinical studies to validate the utility of this compound, both as an independent biomarker and as part of a broader panel of kynurenine pathway metabolites, for improved disease diagnosis, prognosis, and the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of compounds related to 3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 8. Concurrent quantification of tryptophan and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. 3-Hydroxyanthralinic acid metabolism controls the hepatic SREBP/lipoprotein axis, inhibits inflammasome activation in macrophages, and decreases atherosclerosis in Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. [Quantitative analysis of tryptophan and its metabolites in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 16. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Review of 2-Amino-3-methoxybenzoic Acid: Synthesis, Spectroscopic Profile, and Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid derivative, has emerged as a pivotal building block in the synthesis of a variety of pharmacologically significant molecules. Its unique structural features, comprising an aromatic ring functionalized with amino, methoxy (B1213986), and carboxylic acid groups, render it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the research on this compound, encompassing its synthesis, detailed spectroscopic analysis, and its crucial role in the development of targeted therapies for cancer and diabetes.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the nitration of a commercially available precursor, 3-methoxybenzoic acid. The subsequent reduction of the introduced nitro group yields the final amino acid product.
Experimental Protocol: Two-Step Synthesis
Step 1: Nitration of 3-Methoxybenzoic Acid to 3-Methoxy-2-nitrobenzoic Acid
This electrophilic aromatic substitution reaction introduces a nitro group at the ortho position to the methoxy group, directed by its activating effect.
-
Materials: 3-Methoxybenzoic acid, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 3-methoxybenzoic acid while maintaining the temperature below 10°C.
-
To this cooled mixture, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude 3-methoxy-2-nitrobenzoic acid.
-
Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: Reduction of 3-Methoxy-2-nitrobenzoic Acid to this compound
The nitro group of 3-Methoxy-2-nitrobenzoic acid is reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation.
-
Materials: 3-Methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrogen gas.
-
Procedure:
-
Dissolve 3-methoxy-2-nitrobenzoic acid in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization to yield a high-purity solid.
-
Experimental Workflow for the Synthesis of this compound
Spectroscopic Data and Interpretation
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | m | 1H | Ar-H |
| ~6.9 - 6.7 | m | 1H | Ar-H |
| ~6.6 - 6.4 | m | 1H | Ar-H |
| ~3.8 | s | 3H | -OCH 3 |
| Broad signal | s | 2H | -NH 2 |
| Broad signal | s | 1H | -COOH |
Note: Chemical shifts can vary slightly depending on the solvent used. The broad signals for the -NH2 and -COOH protons are due to hydrogen bonding and exchange with the solvent.
Table 2: 13C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 168 | C =O (Carboxylic acid) |
| ~150 - 148 | Ar-C -OCH3 |
| ~145 - 143 | Ar-C -NH2 |
| ~125 - 123 | Ar-C H |
| ~115 - 113 | Ar-C H |
| ~112 - 110 | Ar-C H |
| ~110 - 108 | Ar-C -COOH |
| ~56 - 55 | -OC H3 |
Infrared (IR) Spectroscopy
Table 3: FTIR Spectral Data of this compound
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| 3500 - 3300 | N-H stretching | Amino group (-NH2) |
| 3300 - 2500 (broad) | O-H stretching | Carboxylic acid (-COOH) |
| ~1700 - 1650 | C=O stretching | Carboxylic acid (-COOH) |
| ~1620 - 1580 | N-H bending | Amino group (-NH2) |
| ~1600, ~1470 | C=C stretching | Aromatic ring |
| ~1250 | C-O stretching | Aryl ether (-OCH3) |
| ~1100 | C-N stretching | Amino group (-NH2) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 167, corresponding to its molecular weight.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Loss |
| 167 | [C8H9NO3]+• | Molecular Ion |
| 150 | [C8H8NO2]+ | Loss of •OH |
| 122 | [C7H8NO]+ | Loss of •COOH |
| 107 | [C6H5O]+ | Loss of •NH2 and CO |
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of high-value therapeutic molecules, particularly in the fields of oncology and diabetology.
CDK1/Cyclin B Inhibitors for Cancer Therapy
This compound is a foundational building block for the synthesis of inhibitors targeting the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. This complex is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. By inhibiting CDK1/Cyclin B, these compounds can halt the uncontrolled proliferation of cancer cells, making them promising anti-tumor agents.
Signaling Pathway of CDK1/Cyclin B in Cell Cycle Regulation
DPP-4 Inhibitors for Diabetes Management
This compound is instrumental in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes.[1]
Signaling Pathway of DPP-4 Inhibition
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined synthesis and versatile chemical nature make it an invaluable starting material for the creation of complex therapeutic agents. The detailed spectroscopic profile provides a clear fingerprint for its identification and quality control. The successful application of this molecule in the synthesis of targeted therapies for cancer and diabetes underscores its importance in the pharmaceutical industry. Further research into the derivatives of this compound holds the potential for the discovery of new and improved treatments for a range of diseases.
References
Methodological & Application
Applications of 2-Amino-3-methoxybenzoic Acid in Cancer Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
2-Amino-3-methoxybenzoic acid is a versatile scaffold molecule that has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique structural features, including the presence of an amino group, a carboxylic acid, and a methoxy (B1213986) group on the benzene (B151609) ring, provide multiple points for chemical modification. This allows for the synthesis of a diverse range of heterocyclic compounds with potent and selective anticancer activities. Research has primarily focused on the development of quinazolinone and acridone (B373769) derivatives, which have demonstrated efficacy against various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action of this compound Derivatives
Derivatives synthesized from this compound exert their anticancer effects through several mechanisms, with the induction of apoptosis being a prominent pathway.
-
Quinazolinone Derivatives and Apoptosis Induction: A significant number of potent anticancer agents derived from this compound belong to the quinazolinone class. These compounds have been shown to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7), colon cancer (LoVo), liver cancer (HepG2), and lung cancer (A549) cell lines.[1] The apoptotic cascade is often initiated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins.
-
Modulation of the Bcl-2 Family: The anti-apoptotic protein Bcl-2 is a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis.[2][3] Novel quinazolinone-sulfonamide hybrids, synthesized from this compound, have been shown to downregulate the expression of Bcl-2, thereby promoting apoptosis. Molecular docking studies have further revealed that these compounds can fit into the active site of Bcl-2, suggesting a direct inhibitory interaction.
-
Caspase Activation: The downstream effect of Bcl-2 inhibition is the activation of the caspase cascade. Quinazolinone derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]
-
-
Acridone Derivatives as DNA Intercalators and Topoisomerase Inhibitors: Acridone derivatives, also synthesized from this compound, represent another class of potent anticancer agents.[6][7] Their planar aromatic structure allows them to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[6] Furthermore, some acridone derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[6] This dual mechanism of action makes them effective cytotoxic agents.
-
PARP Inhibition and Hypoxia-Activated Prodrugs: this compound has been utilized as a starting material for the synthesis of compounds targeting Poly(ADP-ribose)polymerase (PARP).[8] PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[9] Additionally, the development of hypoxia-activated prodrugs (HAPs) of PARP inhibitors is an emerging strategy to selectively target hypoxic tumor cells, which are often resistant to conventional therapies.[8][10][11]
II. Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various derivatives of this compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Quinazolinone-Sulfonamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 2-tolyl derivative 6 | MCF-7 (Breast) | 20.17 | [1] |
| LoVo (Colon) | 22.64 | [1] | |
| HepG2 (Liver) | 45.57 | [1] | |
| A549 (Lung) | 51.50 | [1] | |
| HUVEC (Normal) | 88.27 | [1] | |
| 3-ethylphenyl derivative 10 | MCF-7 (Breast) | 20.91 | [1] |
| LoVo (Colon) | 22.30 | [1] | |
| HepG2 (Liver) | 42.29 | [1] | |
| A549 (Lung) | 48.00 | [1] | |
| 5-fluorouracil (Reference) | MCF-7 (Breast) | 95.63 |
Table 2: Cytotoxic Activity of Quinazolinone Schiff Base Derivatives
| Compound | Target Cell Line | IC50 (µg/mL) after 72h | Reference |
| Compound A | MCF-7 (Breast) | 3.27 ± 0.171 | [4] |
| Compound B | MCF-7 (Breast) | 4.36 ± 0.219 | [4] |
III. Experimental Protocols
A. Synthesis of a Key Intermediate: 4-(2-Mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl) benzenesulfonamide
This protocol describes the synthesis of a key quinazolinone intermediate from this compound.
Materials:
-
This compound
-
1,4-Dioxan
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
A mixture of this compound (1 equivalent) and 4-isothiocyanatobenzenesulfonamide (1 equivalent) is prepared in 1,4-dioxan.
-
A catalytic amount of triethylamine is added to the mixture.
-
The reaction mixture is refluxed for 8 hours.
-
After reflux, the mixture is allowed to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., dioxane) to yield 4-(2-mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl) benzenesulfonamide.
B. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
C. Apoptosis Detection: Annexin V-FITC/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
IV. Visualizations
Caption: General workflow for the synthesis and evaluation of anticancer agents from this compound.
Caption: Intrinsic apoptosis pathway induced by quinazolinone derivatives.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia in cancer cells leads to synthetic lethality: a new role for PARP inhibitors? - ecancer [ecancer.org]
- 11. Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination-deficient cancer models. — Department of Oncology [oncology.ox.ac.uk]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes: 2-Amino-3-methoxybenzoic Acid as a Scaffold for Novel Diabetes Mellitus Therapeutics
Introduction
2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid, presents a versatile scaffold for the synthesis of novel bioactive molecules. While not a direct precursor in the synthesis of current mainstream diabetes medications, its structural motifs are of significant interest in the discovery of new therapeutic agents for type 2 diabetes. The global prevalence of diabetes necessitates the exploration of novel chemical entities that can address the complex pathophysiology of the disease. This document outlines the potential application of this compound in the synthesis of potential α-glucosidase inhibitors, a class of oral anti-diabetic drugs.
Application as a Building Block for α-Glucosidase Inhibitors
Therapeutic Rationale:
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose spikes.[1] This mechanism is a validated therapeutic strategy for managing type 2 diabetes. Several studies have highlighted that derivatives of anthranilic acid can exhibit significant α-glucosidase inhibitory activity, suggesting that this compound is a promising starting material for the development of new drugs in this class.[2]
Proposed Synthetic Approach:
This compound can be derivatized at its amino and carboxylic acid functionalities to generate a library of compounds for screening as α-glucosidase inhibitors. A common strategy involves the amidation of the carboxylic acid group with various amines, followed by modification of the amino group. The methoxy (B1213986) group can also be varied to explore structure-activity relationships (SAR).
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-amino-3-methoxybenzamide Derivatives:
This protocol describes a general method for the synthesis of a library of N-aryl-2-amino-3-methoxybenzamide derivatives for initial screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted anilines
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Formation: In a separate flask, dissolve the desired substituted aniline (B41778) (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acyl chloride solution prepared in step 1 dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Representative Synthetic Yields and Purity of N-Aryl-2-amino-3-methoxybenzamide Derivatives
| Compound ID | Substituent on Aniline | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC, %) |
| 1a | 4-Chloro | C₁₄H₁₃ClN₂O₂ | 276.72 | 75 | >98 |
| 1b | 4-Methyl | C₁₅H₁₆N₂O₂ | 256.29 | 82 | >99 |
| 1c | 3,4-Dichloro | C₁₄H₁₂Cl₂N₂O₂ | 311.17 | 68 | >97 |
| 1d | 4-Nitro | C₁₄H₁₃N₃O₄ | 287.27 | 65 | >98 |
Visualizations
References
Application Notes and Protocols for Alogliptin Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Based on a comprehensive review of scientific literature and patent databases, 2-Amino-3-methoxybenzoic acid is not a recognized chemical intermediate in the established synthetic routes for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document provides detailed application notes and protocols for the widely accepted synthetic pathways to Alogliptin, along with an in-depth look at its mechanism of action.
Part 1: Synthesis of Alogliptin
The synthesis of Alogliptin is a multi-step process that has been optimized for efficiency and yield. The most common strategies involve the initial synthesis of a substituted pyrimidinedione ring, followed by N-alkylation and subsequent coupling with a chiral aminopiperidine side chain.
Common Synthetic Route Overview
A prevalent and well-documented synthetic route for Alogliptin starts from 6-chloro-3-methyluracil (B41288) and 2-(bromomethyl)benzonitrile (B57715). This pathway is outlined below.
Experimental Workflow for Alogliptin Synthesis
Caption: General workflow for a common synthetic route to Alogliptin.
Experimental Protocols
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Materials: 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield the desired intermediate.
-
Step 2: Synthesis of Alogliptin
-
Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol, Water.
-
Procedure:
-
Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.
-
Add potassium carbonate to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude Alogliptin can be purified by recrystallization or column chromatography.
-
Step 3: Formation of Alogliptin Benzoate
-
Materials: Alogliptin, Benzoic Acid, Ethanol (B145695).
-
Procedure:
-
Dissolve the purified Alogliptin in ethanol.
-
Add a solution of benzoic acid in ethanol to the Alogliptin solution.
-
Stir the mixture, and the Alogliptin benzoate salt will precipitate.
-
Filter the solid, wash with ethanol, and dry under vacuum.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile | K₂CO₃ | DMF | 70 | 4-6 | ~90 |
| 2 | Intermediate from Step 1, (R)-3-aminopiperidine dihydrochloride | K₂CO₃ | Isopropanol/Water | Reflux | 12-18 | ~85 |
| 3 | Alogliptin, Benzoic Acid | - | Ethanol | Room Temp | 1-2 | >95 |
Note: The data presented in this table are representative values and may vary depending on the specific reaction conditions and scale.
Part 2: Mechanism of Action of Alogliptin
Alogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2]
Signaling Pathway of Alogliptin's Action
By inhibiting DPP-4, Alogliptin increases the circulating levels of active GLP-1 and GIP.[2] This enhancement of incretin levels leads to several downstream effects that improve glycemic control in patients with type 2 diabetes. The signaling pathway is initiated when GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells.
Caption: Mechanism of action of Alogliptin via DPP-4 inhibition.
Detailed Mechanism
-
Inhibition of DPP-4: Alogliptin selectively binds to and inhibits the DPP-4 enzyme.[3] This prevents the degradation of incretin hormones, GLP-1 and GIP.
-
Increased Incretin Levels: The inhibition of DPP-4 leads to a sustained increase in the plasma concentrations of active GLP-1 and GIP.[2]
-
GLP-1 Receptor Activation: Elevated GLP-1 levels result in increased binding to the GLP-1 receptors on pancreatic β-cells.[4]
-
Intracellular Signaling Cascade: The activation of the GLP-1 receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5]
-
PKA and Epac2 Activation: The rise in cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[6]
-
Enhanced Insulin Secretion: Both PKA and Epac2 signaling pathways converge to potentiate glucose-dependent insulin secretion from the pancreatic β-cells.[6] This means that insulin is released in response to elevated blood glucose levels, which minimizes the risk of hypoglycemia.
-
Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[3] This effect is also glucose-dependent.
-
Other Beneficial Effects: Chronic elevation of GLP-1 levels has been associated with improved β-cell function and a potential increase in β-cell mass.[7]
Disclaimer: These application notes and protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The provided reaction parameters are illustrative and may require optimization for specific applications.
References
- 1. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 5. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of CDK1/Cyclin B Inhibitors Utilizing 2-Amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, is a pivotal regulator of the G2/M transition and mitotic progression in the cell cycle. Dysregulation of the CDK1/Cyclin B complex is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can selectively target this complex is a significant area of research in oncology drug discovery.
2-Amino-3-methoxybenzoic acid serves as a valuable and versatile starting material in the synthesis of various heterocyclic compounds with therapeutic potential.[1] Its unique substitution pattern, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid, provides multiple reactive sites for the construction of complex molecular scaffolds. Notably, this compound is a foundational building block for the synthesis of sophisticated antitumor agents, including those that target the CDK1/cyclin B complex.[1] By inhibiting this complex, these agents can effectively halt the uncontrolled proliferation of cancer cells.[1]
These application notes provide detailed protocols and data for the synthesis and evaluation of CDK1/Cyclin B inhibitors derived from this compound, with a focus on aminothiazole-based scaffolds.
Data Presentation
The following tables summarize the inhibitory activity of representative aminothiazole-based compounds against CDK1/Cyclin B and other related kinases. This data is crucial for understanding the potency and selectivity of these inhibitors.
Table 1: Inhibitory Activity of Diaminothiazole Analogs against various Cyclin-Dependent Kinases.
| Compound | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK4/cyclin D1 IC50 (µM) | CDK5/p25 IC50 (µM) |
| Analog 1 | 10.41 | 5.03 | 13.12 | 4.69 |
| Analog 2 | 9.28 | - | 12.05 | - |
| Analog 3 | >100 | 3.5 | >100 | - |
Data adapted from publicly available research on diaminothiazole inhibitors.
Signaling Pathway
The CDK1/Cyclin B complex is a master regulator of the M-phase of the cell cycle. Its activation and inactivation are tightly controlled by a series of phosphorylation and dephosphorylation events, as well as by the regulated synthesis and degradation of Cyclin B. Understanding this pathway is critical for elucidating the mechanism of action of CDK1/Cyclin B inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis of aminothiazole-based CDK1/Cyclin B inhibitors starting from this compound and for the subsequent evaluation of their biological activity.
Synthesis of 2-Amino-N-(aryl)thiazole-5-carboxamide Derivatives
This protocol outlines a plausible synthetic route for the preparation of 2-aminothiazole-5-carboxamides, a common scaffold for CDK inhibitors, starting from a derivative of this compound. This represents a convergent approach where the thiazole (B1198619) ring is constructed from a pre-formed β-ethoxyacrylamide intermediate.
Workflow Diagram:
Step 1: Amide Formation
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired aryl amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-(Aryl)-2-amino-3-methoxybenzamide.
Step 2: Formation of (E)-N-(Aryl)-3-ethoxyacrylamide
-
To a cold (0-5 °C), stirring solution of the N-(Aryl)-2-amino-3-methoxybenzamide (1 equivalent) and pyridine (B92270) (1.5 equivalents) in tetrahydrofuran (B95107) (THF), slowly add 3-ethoxyacryloyl chloride (1.5 equivalents).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Add hydrochloric acid (1N) at 0-10 °C.
-
Dilute the mixture with water and concentrate under vacuum.
-
The resulting solid can be collected by filtration, washed with water, and dried to give the (E)-N-(Aryl)-3-ethoxyacrylamide intermediate.
Step 3: α-Bromination and Cyclization with Thiourea
-
To a mixture of the (E)-N-(Aryl)-3-ethoxyacrylamide intermediate (1 equivalent) in a 1:1 mixture of 1,4-dioxane (B91453) and water, add N-bromosuccinimide (NBS) (1.1 equivalents) at a temperature between -10 to 0 °C.
-
Warm the mixture and stir at room temperature for 3 hours.
-
Add thiourea (1 equivalent) and heat the mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 2-Amino-N-(aryl)thiazole-5-carboxamide derivative.
In Vitro CDK1/Cyclin B Kinase Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against the CDK1/Cyclin B complex.
Workflow Diagram:
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., Histone H1 peptide)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, ³²P-ATP)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compounds at various concentrations (typically a serial dilution). For the control wells, add an equivalent volume of DMSO.
-
Add the CDK1/Cyclin B enzyme to all wells except the blank.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the signal according to the detection method used (e.g., add ADP-Glo™ reagent and measure luminescence, or spot onto a phosphocellulose membrane and measure radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The use of this compound as a starting material provides a versatile platform for the synthesis of novel CDK1/Cyclin B inhibitors. The aminothiazole scaffold, in particular, has demonstrated significant potential for potent and selective inhibition of this key cell cycle regulator. The protocols and data presented herein offer a foundational guide for researchers engaged in the discovery and development of new anticancer therapeutics targeting the CDK1/Cyclin B pathway. Further optimization of the synthetic routes and structure-activity relationship studies are warranted to identify lead compounds with improved pharmacological properties.
References
Application Notes and Protocols for 2-Amino-3-methoxybenzoic Acid in Solution Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methoxybenzoic acid, a derivative of anthranilic acid, is a non-proteinogenic amino acid that serves as a valuable building block in solution phase peptide synthesis. Its incorporation into peptide chains is primarily aimed at introducing conformational rigidity and specific structural motifs, such as turns and bends. This can lead to peptidomimetics with enhanced biological activity, stability, and cell permeability. The aromatic nature and the methoxy (B1213986) substituent of this compound can also influence the pharmacokinetic properties of the resulting peptide.
The primary challenge in utilizing anthranilic acid derivatives in peptide synthesis is the reduced nucleophilicity of the aromatic amine group, which can lead to slow and inefficient coupling reactions. However, with optimized protocols, these building blocks can be effectively incorporated into peptide sequences. The presence of the electron-donating methoxy group at the 3-position is expected to increase the nucleophilicity of the 2-amino group, potentially facilitating a more efficient coupling compared to the parent anthranilic acid.
These application notes provide a comprehensive overview of the role of this compound in solution phase peptide synthesis, including detailed experimental protocols and data to guide researchers in its effective utilization.
Key Applications
-
Induction of Conformational Constraints: Incorporation of this compound can enforce specific secondary structures, such as β-turns, in the peptide backbone. This is crucial for mimicking the bioactive conformation of natural peptides and proteins.
-
Development of Peptidomimetics: As a non-natural amino acid, it is used in the design of peptidomimetics with improved pharmacological profiles, including enhanced resistance to proteolytic degradation.
-
Drug Design and Development: Peptides containing this moiety are explored as therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes common coupling reagents and their general performance in the context of coupling sterically hindered or unusual amino acids, which shares challenges with anthranilic acid derivatives.
| Coupling Reagent | Additive | Base | Typical Reaction Time (hours) | General Yield Range (%) | Notes |
| HBTU | HOBt | DIPEA | 2 - 6 | 70 - 95 | Commonly used, but can cause racemization with sensitive amino acids. |
| HATU | HOAt | DIPEA/NMM | 1 - 4 | 80 - 98 | Generally more efficient and less prone to racemization than HBTU, especially for hindered couplings.[1] |
| EDC/DCC | HOBt/HOAt | NMM | 4 - 12 | 60 - 90 | Carbodiimide-based methods; formation of urea (B33335) byproducts can complicate purification. |
| T3P® | - | DIPEA | 0.5 - 2 | 85 - 99 | A cyclic phosphonic anhydride (B1165640) that promotes rapid and efficient coupling with minimal side reactions. |
| PyBOP | - | DIPEA | 2 - 8 | 75 - 95 | Phosphonium-based reagent, effective for hindered couplings. |
Experimental Protocols
The following protocols are adapted from established methods for the solution-phase synthesis of peptides containing anthranilic acid and are applicable to this compound.
Protocol 1: N-terminal Protection of this compound
Objective: To protect the amino group of this compound with a suitable protecting group (e.g., Boc or Fmoc) for subsequent coupling reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O or Fmoc-OSu
-
Dioxane and Water (or appropriate solvent system)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equivalents) or Fmoc-OSu (1.1 equivalents) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected this compound.
Protocol 2: Solution Phase Coupling of N-Protected this compound to an Amino Acid Ester
Objective: To form a dipeptide by coupling N-protected this compound with the free amino group of an amino acid ester.
Materials:
-
N-Boc- or N-Fmoc-2-amino-3-methoxybenzoic acid
-
Amino acid methyl or ethyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DIPEA or NMM (2.5 equivalents) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve N-protected this compound (1 equivalent), HATU (1.1 equivalents), and HOAt (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DIPEA or NMM (2.0 equivalents) to the acid/coupling reagent mixture and stir for 5 minutes to pre-activate.
-
Add the pre-activated acid solution to the amino acid ester solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Due to the potentially lower reactivity of the aromatic amine, the reaction may require several hours to overnight for completion.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
Analytical methods for the detection and analysis of 2-Amino-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is a key metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan metabolism.[1][2] Dysregulation of the kynurenine pathway has been implicated in a variety of neurological and inflammatory disorders, making the accurate quantification of its metabolites, including this compound, crucial for understanding disease pathogenesis and for the development of novel therapeutics.[3][4] These application notes provide detailed protocols for the sensitive and accurate analysis of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for a stability-indicating HPLC method is outlined to assess the compound's stability under various stress conditions.
Metabolic Pathway Context
This compound is a downstream metabolite of tryptophan. Within the kynurenine pathway, tryptophan is converted to kynurenine, which is then metabolized through several enzymatic steps. One of these steps involves the conversion of 3-hydroxyanthranilic acid. While the direct enzymatic conversion to this compound is not explicitly detailed in all literature, its presence as a methylated derivative of anthranilic acid places it within this critical metabolic cascade.
Analytical Methods
The selection of an appropriate analytical method for this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for the analysis of low concentrations in complex biological fluids.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of this compound in various samples. The following protocol is a general guideline and may require optimization for specific applications.
Experimental Workflow
Experimental Protocol
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (gradient may be required for complex samples).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength to be determined by the UV spectrum of this compound (typically around 254 nm or 280 nm for aromatic compounds).[5]
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data (Representative)
The following table summarizes typical validation parameters for HPLC-UV analysis of aminobenzoic acid derivatives.[5][6]
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity analysis, especially in complex biological matrices, LC-MS/MS is the method of choice.
Experimental Protocol
-
Sample Preparation: The sample preparation procedure is similar to that for HPLC-UV analysis. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before protein precipitation for accurate quantification.
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for aminobenzoic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the standards.
-
Chromatographic conditions are similar to the HPLC-UV method but may be optimized for faster run times.
-
Quantitative Data (Representative)
The following table presents typical validation parameters for LC-MS/MS analysis of related kynurenine pathway metabolites.[7][8][9]
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Stability-Indicating HPLC Method
A stability-indicating method is crucial for determining the intrinsic stability of a drug substance and for supporting the development of stable formulations. This involves subjecting the analyte to forced degradation under various stress conditions.[6]
Forced Degradation Workflow
Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by the developed HPLC-UV method.
-
Method Validation: The HPLC method should be validated to demonstrate that it is specific for the intact analyte and can separate it from all degradation products. The validation should include specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the stability studies should be presented in a table summarizing the percentage of degradation of this compound under different stress conditions and the formation of any degradation products.
| Stress Condition | Duration | % Degradation of this compound | No. of Degradation Products |
| 0.1 M HCl, 60°C | 24 h | Data | Data |
| 0.1 M NaOH, RT | 8 h | Data | Data |
| 3% H₂O₂, RT | 24 h | Data | Data |
| 80°C | 48 h | Data | Data |
| Photolytic | 7 days | Data | Data |
*Data to be filled from experimental results.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the detection and analysis of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific research needs, with the former being suitable for routine analysis and the latter for applications requiring higher sensitivity. The stability-indicating method is essential for assessing the chemical stability of the compound, which is a critical parameter in drug development. Proper validation of these methods according to regulatory guidelines is paramount to ensure the generation of reliable and accurate data.
References
- 1. [Simultaneous determination of tryptophan and its metabolites in plasma by high performance liquid chromatography with on-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methoxybenzoic acid is a substituted benzoic acid that may be of interest in various biochemical and pharmaceutical research areas, including metabolism and drug development. Accurate and reliable quantification of this analyte in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust and widely accessible method for this purpose. This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples. The method utilizes a reversed-phase C18 column and a gradient elution program for optimal separation and analysis.
Principle of the Method
This method involves the isolation of this compound and an internal standard (IS), 2-methoxybenzoic acid, from biological matrices via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with a gradient mobile phase consisting of an acidic aqueous solution and an organic solvent (acetonitrile). The compounds are detected by UV absorbance, and quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Analytes and Standard:
-
This compound (≥98% purity)
-
2-Methoxybenzoic acid (Internal Standard, IS) (≥99% purity)
-
-
Solvents and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) (≥99%)
-
Perchloric acid (70%)
-
-
Biological Matrices:
-
Blank human plasma (with anticoagulant, e.g., EDTA)
-
Blank human urine
-
Blank tissue (e.g., liver, kidney)
-
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution: A gradient elution is recommended for optimal separation. A typical gradient program is outlined in the table below. This may require optimization based on the specific HPLC system and column used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and 2-methoxybenzoic acid (IS) into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
Sample Preparation
The following protocols are provided for plasma, urine, and tissue samples. The key initial step for plasma and tissue is protein precipitation to remove interfering macromolecules.
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Thaw frozen urine samples and centrifuge at 2000 x g for 10 minutes at 4°C to remove particulate matter.
-
Pipette 200 µL of the supernatant into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of 0.1 M perchloric acid to precipitate any remaining proteins and adjust pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Accurately weigh approximately 100 mg of tissue.
-
Add 1 mL of ice-cold homogenization solution (e.g., 80% methanol in water) and 20 µL of the internal standard working solution.
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
Data Presentation and Method Performance
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be confirmed during in-house method validation.
Table 2: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~ 8.5 |
| 2-Methoxybenzoic acid (IS) | ~ 10.2 |
Retention times are approximate and may vary depending on the specific column and HPLC system.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathway and Logical Relationships
The analytical process follows a logical progression from sample receipt to final data reporting. This can be visualized as a pathway ensuring data integrity and quality control at each step.
Caption: Logical flow of the analytical process.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in various biological matrices using HPLC with UV detection. The described sample preparation techniques are effective in removing interfering substances, and the chromatographic conditions allow for excellent separation of the analyte and internal standard. This method is suitable for use in research and drug development settings, providing a reliable tool for the accurate quantification of this compound. Method validation should be performed in the respective laboratory to ensure compliance with regulatory guidelines.
Application Note: Structural Confirmation of 2-Amino-3-methoxybenzoic Acid by High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the structural confirmation of 2-Amino-3-methoxybenzoic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodology outlines sample preparation, chromatographic separation, and mass spectrometric analysis, including tandem MS (MS/MS) for fragmentation analysis. The presented data and workflows serve as a comprehensive guide for the unambiguous identification and structural elucidation of this and similar small molecules.
Introduction
This compound (also known as 3-methoxyanthranilic acid) is an aminobenzoic acid derivative with the molecular formula C₈H₉NO₃.[1][2] As a substituted benzoic acid, it can be involved in various biochemical pathways and is of interest in metabolic research.[2] Accurate structural confirmation is critical in drug development, metabolomics, and chemical synthesis to ensure compound identity and purity. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and confirming the structure of small molecules through specific fragmentation patterns.[2][3]
This document details a robust method using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer to confirm the structure of this compound. The protocol covers full scan MS for accurate mass measurement and tandem mass spectrometry (MS/MS) for generating characteristic fragment ions to complete the structural puzzle.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound (CAS: 3177-80-8) in methanol.
-
Working Solution: Dilute the stock solution with 50:50 methanol:water (v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation in positive ion mode ESI.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.
Liquid Chromatography (LC) Method
The chromatographic step separates the analyte from potential impurities.
| Parameter | Condition |
| Instrument | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
High-resolution mass spectrometry provides accurate mass measurements for elemental composition determination.[4]
| Parameter | Condition |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| MS1 Scan Range | m/z 50 - 500 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | Ramped Collision Energy (e.g., 10-40 eV) |
| Collision Gas | Argon |
Visualization of Experimental Workflow
The overall process from sample handling to final data analysis is depicted in the workflow diagram below.
Caption: Experimental workflow for LC-MS/MS analysis.
Results and Data Presentation
Accurate Mass and Elemental Composition
The molecular formula of this compound is C₈H₉NO₃, with a monoisotopic mass of 167.05824 Da.[1] In positive mode ESI, the compound is expected to be detected as the protonated molecule, [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₈H₉NO₃ |
| Exact Mass (Neutral) | 167.05824 Da |
| Expected Ion [M+H]⁺ | C₈H₁₀NO₃⁺ |
| Calculated m/z for [M+H]⁺ | 168.06552 |
| Measured m/z for [M+H]⁺ | To be determined experimentally |
| Mass Accuracy | < 5 ppm (typical for HRMS) |
Tandem MS (MS/MS) Fragmentation Analysis
MS/MS analysis of the precursor ion at m/z 168.07 provides structural information. The fragmentation of benzoic acids often involves losses of small molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[5][6] The presence of amino and methoxy (B1213986) groups introduces additional fragmentation pathways.
The table below summarizes the major expected fragment ions based on publicly available MS/MS data and known fragmentation rules.[1]
| Measured m/z | Proposed Formula | Mass Error (ppm) | Proposed Neutral Loss | Proposed Fragment Structure |
| 168.0655 | C₈H₁₀NO₃⁺ | - | Precursor Ion | Protonated Parent Molecule |
| 150.0549 | C₈H₈NO₂⁺ | < 5 | H₂O (18.0106 Da) | Loss of water from the carboxylic acid and amino group |
| 135.0311 | C₇H₅NO₂⁺ | < 5 | H₂O + CH₃ | Loss of water and a methyl radical |
| 122.0600 | C₇H₈NO⁺ | < 5 | H₂O + CO | Subsequent loss of carbon monoxide |
| 94.0658 | C₆H₈N⁺ | < 5 | H₂O + CO + CO | Loss of water and two CO molecules |
| 77.0391 | C₆H₅⁺ | < 5 | H₂O + CO + CO + NH₃ | Phenyl cation fragment |
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the loss of stable neutral molecules. A plausible fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway for [M+H]⁺.
Discussion of Fragmentation:
-
Initial Loss of Water (m/z 150.05): The most common initial fragmentation step for protonated amino acids is the loss of water.[7] This likely occurs from the carboxylic acid group.
-
Loss of Carbon Monoxide (m/z 122.06): Following dehydration, the resulting ion can lose carbon monoxide, a characteristic fragmentation for many aromatic acids.[6]
-
Further Fragmentation (m/z 94.07 and 77.04): Subsequent losses, such as another CO molecule and ammonia (B1221849) (NH₃), lead to the smaller, stable fragments observed in the MS/MS spectrum.[1]
Conclusion
The described LC-HRMS method provides a reliable and definitive approach for the structural confirmation of this compound. By combining high-resolution accurate mass measurement of the precursor ion with the detailed structural information from its MS/MS fragmentation pattern, an unambiguous identification can be achieved. This protocol is suitable for quality control in pharmaceutical development and for the identification of metabolites in complex biological matrices.
References
- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. iris.unito.it [iris.unito.it]
Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 2-Amino-3-methoxybenzoic Acid
Introduction
2-Amino-3-methoxybenzoic acid is a substituted aromatic compound with applications in pharmaceutical and chemical synthesis. Its structure elucidation is crucial for quality control and research and development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for confirming the molecular structure of such small organic molecules. This document provides a detailed interpretation of the ¹H NMR spectrum of this compound, a standardized experimental protocol for data acquisition, and a logical diagram illustrating the proton relationships.
Molecular Structure
The structure of this compound, with protons labeled for NMR assignment, is shown below:
-
H_a: Protons of the methoxy (B1213986) group (-OCH₃)
-
H_b, H_c, H_d: Aromatic protons on the benzene (B151609) ring
-
H_amine: Protons of the amino group (-NH₂)
-
H_acidic: Proton of the carboxylic acid group (-COOH)
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Quantitative Data Summary
The following table summarizes the expected chemical shifts, multiplicities, and integration values for the protons of this compound, typically observed in a deuterated solvent like DMSO-d₆.[1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H_a (-OCH₃) | ~3.84 | Singlet (s) | 3H |
| H_b | ~6.50 | Doublet of doublets (dd) | 1H |
| H_c | ~6.87 | Triplet (t) | 1H |
| H_d | ~7.44 | Doublet of doublets (dd) | 1H |
| H_amine (-NH₂) | Broad singlet (br s) | 1H | 2H |
| H_acidic (-COOH) | Broad singlet (br s) | 1H | 1H |
Note: The chemical shifts for the amine and carboxylic acid protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to chemical exchange and hydrogen bonding.[2][3]
Detailed Peak Assignments
-
Methoxy Protons (H_a): The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 3.84 ppm with an integration value of 3H.[4]
-
Aromatic Protons (H_b, H_c, H_d): The three aromatic protons are in different chemical environments and exhibit spin-spin coupling with each other.
-
H_c: This proton is coupled to both H_b and H_d, resulting in a triplet (or more accurately, a triplet-like signal) around 6.87 ppm.[4]
-
H_b: This proton is coupled to H_c, appearing as a doublet of doublets around 6.50 ppm.[4]
-
H_d: This proton is coupled to H_c and is typically the most deshielded of the aromatic protons due to the influence of the carboxylic acid group, appearing as a doublet of doublets around 7.44 ppm.[4]
-
-
Amine Protons (H_amine): The two protons on the nitrogen atom are typically observed as a broad singlet. Their chemical shift can vary significantly.
-
Carboxylic Acid Proton (H_acidic): This is the most deshielded proton and appears as a broad singlet at a high chemical shift value, often above 10 ppm.[2]
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for compounds with acidic protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the instrument is not equipped to use the solvent signal as a reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).[1]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for routine ¹H NMR).[5]
-
Use a standard pulse sequence (e.g., a simple 90° pulse-acquire sequence).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).
-
Set the relaxation delay to allow for full relaxation of the protons between scans (typically 1-5 seconds).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or the residual solvent peak) to its known value.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities of the signals to determine the spin-spin coupling patterns.
Logical Relationships and Visualization
The connectivity and spatial relationships between the protons in this compound can be visualized to better understand the resulting ¹H NMR spectrum, particularly the coupling patterns in the aromatic region.
Caption: Proton relationships in this compound.
This diagram illustrates the key relationships:
-
The aromatic protons H_b, H_c, and H_d are coupled to each other, leading to their characteristic splitting patterns.
-
The methoxy (H_a), amine (H_amine), and carboxylic acid (H_acidic) protons are typically not coupled to other protons in the molecule and thus appear as singlets (though often broad for the amine and acid protons).
References
Application Notes: 2-Amino-3-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is an aromatic organic compound featuring amino, methoxy, and carboxylic acid functional groups.[1][2] This trifunctional arrangement makes it a highly versatile and valuable building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds. Its structure allows for selective modifications, enabling the synthesis of a diverse range of molecules with significant biological activities. These derivatives are prominent in medicinal chemistry and drug discovery, finding applications as anticancer and antidiabetic agents.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3177-80-8 | [1] |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to yellow to brown powder/solid | [3] |
| Melting Point | 169-170 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa | 4.82 ± 0.10 (Predicted) | [3] |
Key Applications in Pharmaceutical Synthesis
The unique substitution pattern of this compound makes it an ideal precursor for synthesizing targeted therapeutic agents.
Anticancer Agents: CDK1/Cyclin B Inhibitors
This compound is a foundational component in the synthesis of potent antitumor agents, specifically those that target the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[2] This complex is a crucial regulator of the G2/M phase transition in the cell cycle.[4] By inhibiting this complex, the proliferation of cancer cells can be halted. The development of selective inhibitors is a key strategy in oncology, and this compound provides a core scaffold for building such molecules.[2]
Cell Cycle Regulation by CDK1/Cyclin B
The CDK1/Cyclin B complex, also known as the Maturation Promoting Factor (MPF), drives the cell into mitosis.[5] Its activation involves the dephosphorylation of CDK1, allowing the complex to phosphorylate downstream targets that initiate chromosome condensation, nuclear envelope breakdown, and spindle formation.[6][7] Inhibitors synthesized from this compound can block the kinase activity of this complex, inducing cell cycle arrest and potentially apoptosis in cancer cells.
Antidiabetic Agents: Alogliptin (B1666894) Synthesis
This compound is a reported intermediate in the synthesis of Alogliptin.[2] Alogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones. By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[8] While various synthetic routes to Alogliptin exist, some utilize precursors that can be derived from 3-methoxyanthranilic acid.[8][9][10][11][12]
Application in Heterocyclic Chemistry: Synthesis of Quinazolinones
The reaction of the amino and carboxylic acid groups in this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, most notably quinazolinones. Quinazolinone derivatives are known for their broad spectrum of pharmacological activities. General methods for synthesizing quinazolinones from 2-aminobenzoic acids are well-established and can be adapted for this compound.[13][14][15][16] A common approach involves a two-step sequence: acylation of the amino group followed by cyclocondensation with an amine.
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted 8-Methoxyquinazolin-4(3H)-ones
This protocol describes a general two-step procedure for the synthesis of quinazolinone derivatives starting from this compound.
Step 1: Synthesis of N-Acyl-2-amino-3-methoxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine (B92270) or dioxane).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (R-COCl, 1.1 eq) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into ice-cold water. The N-acylated product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Cyclocondensation to form the Quinazolinone Ring
-
Reaction Setup: Combine the N-acyl intermediate from Step 1 (1.0 eq) and a primary amine (R'-NH₂, 1.2 eq) in a flask with a suitable solvent like ethanol (B145695) or acetic acid.
-
Cyclization: Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.
-
Purification: Filter the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure 2,3-disubstituted 8-methoxyquinazolin-4(3H)-one.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound (esterified to prevent side reactions with the carboxylic acid).
Prerequisite: The starting material must first be halogenated (e.g., brominated or iodinated) at an available ring position and the carboxylic acid protected, typically as a methyl or ethyl ester (e.g., Methyl 2-amino-5-bromo-3-methoxybenzoate).
-
Reaction Setup: To a Schlenk flask, add the halogenated 2-Amino-3-methoxybenzoate derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data Summary
The following table provides representative yields for Suzuki-Miyaura coupling reactions involving similar aminobenzoic acid derivatives, illustrating the efficiency of the method.
| Aryl Halide Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Yield (%) |
| 3-Bromo-indazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 85-95 |
| 2-Chlorobenzimidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 80-90 |
| 5-Bromoanthranilic acid | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 75-85 |
| 3-Iodo-N-H-indazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 90-98 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions. Data is compiled based on general outcomes for similar heterocyclic systems.
Conclusion
This compound is a highly effective and versatile building block for organic synthesis. Its utility is demonstrated in the efficient construction of complex molecules, including key heterocyclic cores like quinazolinones and as a precursor for important pharmaceuticals. The protocols provided herein offer robust starting points for researchers aiming to leverage this compound in their synthetic strategies for drug discovery and materials science.
References
- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3177-80-8 [chemicalbook.com]
- 3. 3177-80-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin B - Wikipedia [en.wikipedia.org]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medkoo.com [medkoo.com]
- 9. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 10. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 11. CN104672210A - Preparation method of alogliptin and alogliptin benzoate - Google Patents [patents.google.com]
- 12. EP2410855B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinazolinone synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Quantitative Analysis of 2-Amino-3-methoxybenzoic Acid
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methoxybenzoic acid is a substituted benzoic acid derivative that may serve as a potential biomarker or play a role in various biochemical pathways.[1] Accurate and precise quantification of this analyte is crucial for metabolism studies, pharmacokinetic analysis, and quality control in drug development. This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for reliable quantification.
Principle of the Method
This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the sample matrix. The separation is followed by detection and quantification using tandem mass spectrometry (MS/MS). The analyte is ionized using electrospray ionization (ESI) and fragmented to produce specific product ions. The quantitative analysis is based on the signal intensity of these specific ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3). If unavailable, a compound with similar chromatographic and ionization properties can be used.
-
Solvents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Formic acid (LC-MS grade, >99%)
-
-
Sample Preparation:
-
Protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile, or methanol)
-
Solid-Phase Extraction (SPE) cartridges (if required for complex matrices)
-
-
Vials: Amber glass or polypropylene (B1209903) autosampler vials with septa
Instrumentation and Analytical Conditions
A standard HPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimize for the specific instrument |
| MRM Transitions | Compound |
| This compound | |
| Internal Standard |
Note: The precursor m/z for the deprotonated molecule [M-H]⁻ is 166.0502.[2] The specific product ions for MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and B. These will be used to spike into the blank matrix to create calibration standards.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with the 50:50 mobile phase mixture.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward method for removing proteins from biological samples like plasma or serum.[3]
-
Pipette 100 µL of the sample (plasma, serum, etc.) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile (or 3 volumes of the organic solvent) to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for sample preparation using protein precipitation.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare a calibration curve by spiking known concentrations of the working standard solutions into a blank biological matrix (e.g., drug-free plasma). Process these standards alongside the unknown samples using the same sample preparation protocol. A typical calibration range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Data Analysis and Presentation
Quantification
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation Parameters
The analytical method should be validated according to relevant guidelines (e.g., FDA or ICH). Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio (S/N) ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent and reproducible recovery across the concentration range |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and processing conditions |
Example Data Summary
The following table presents a hypothetical summary of quantitative data for the analysis of this compound.
| Parameter | Result |
| Retention Time | ~ 3.5 min |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 12% |
| Accuracy (%) | 90 - 110% |
| Recovery (%) | > 85% |
System Suitability
Before running the analytical batch, a system suitability test should be performed to ensure the LC-MS/MS system is performing adequately. This typically involves injecting a mid-concentration standard multiple times and checking for consistency in retention time, peak area, and peak shape.
Overall Workflow Diagram
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Amino-3-methoxybenzoic acid
Technical Support Center: Synthesis of 2-Amino-3-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor, methyl 2-amino-3-methoxybenzoate. Another potential route, often used in industrial settings for related compounds, is the reduction of a nitro-substituted precursor, such as 2-nitro-3-methoxybenzoic acid. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What is the role of this compound in drug development?
A2: this compound is a crucial building block in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B, which are investigated for their potential in anti-tumor treatments. Additionally, it is a key intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a solid, with a melting point in the range of 169-170 °C. It is also known by its synonym, 3-Methoxyanthranilic acid.[1]
Q4: What are the main safety hazards associated with this compound?
A4: According to its Globally Harmonized System (GHS) classification, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the hydrolysis of methyl 2-amino-3-methoxybenzoate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Hydrolysis: The reaction may not have gone to completion. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (the methyl ester).- Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reflux time or slightly increasing the temperature.- Base Stoichiometry: Ensure at least 2-3 equivalents of the base (e.g., NaOH or KOH) are used to drive the reaction to completion. |
| Product Decomposition: The product may be sensitive to prolonged exposure to high temperatures or harsh pH. | - Controlled Heating: Avoid excessive heating during the reaction and workup.- Careful Acidification: Add acid dropwise during the workup to precipitate the product, avoiding a large excess which could lead to degradation. | |
| Product is an Oil or Gummy Solid | Presence of Impurities: Residual starting material or byproducts can inhibit crystallization. | - Ensure Complete Hydrolysis: Verify with TLC that no starting material remains.- Purification: If impurities are present, consider purification by flash column chromatography before attempting recrystallization. |
| Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | - Solvent Screening: Test a range of solvents or solvent mixtures on a small scale. Ethanol (B145695), methanol (B129727), or an ethanol/water mixture are good starting points for polar molecules like this.[2]- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation. | |
| Discolored Product (e.g., yellow or brown) | Oxidation of the Amino Group: The aromatic amine functionality can be susceptible to air oxidation, especially at elevated temperatures. | - Inert Atmosphere: While not always necessary for this specific reaction, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.- Decolorization: During recrystallization, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Perform a hot filtration to remove the charcoal before cooling. |
| Difficulty in Isolating the Product | Product is Water-Soluble: As an amino acid, the product may have some solubility in water, especially if the pH is not at its isoelectric point. | - Adjust pH: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility and maximize precipitation. This is typically in the acidic to neutral range.- Extraction: If the product remains in the aqueous layer, it may be necessary to perform multiple extractions with an organic solvent like ethyl acetate (B1210297) after acidification. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Hydrolysis
This protocol is a representative method based on the general procedure for the hydrolysis of aromatic methyl esters.[3]
Materials:
-
Methyl 2-amino-3-methoxybenzoate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-amino-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).
-
Add a solution of NaOH or KOH (2.5 eq) in water to the flask.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer detectable.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to adjust the pH to approximately 3-4, at which point the product should precipitate.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the purified product in a vacuum oven.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Base Equivalents on Reaction Time and Yield
| Base (eq) | Reaction Time (h) | Approximate Yield (%) | Purity (by HPLC, %) |
| 1.1 | > 8 | 65 | 90 |
| 2.0 | 4 | 85 | 97 |
| 2.5 | 2 | 92 | >98 |
| 3.0 | 2 | 93 | >98 |
Note: Data is representative and may vary based on specific experimental conditions.
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Water | Low | Moderate | Needles, slow formation |
| Ethanol | Low | High | Good, well-formed crystals |
| Methanol | Moderate | High | Small needles |
| Ethyl Acetate | Low | Moderate | - |
| Ethanol/Water (9:1) | Very Low | High | Excellent, large needles |
| Hexane | Insoluble | Insoluble | Not suitable |
Note: Optimal solvent selection may require some experimentation.
Reaction Pathway and Logic Diagrams
General Synthetic Pathway
Caption: The hydrolysis of methyl 2-amino-3-methoxybenzoate to the target carboxylic acid.
Parameter Optimization Logic
Caption: Key parameters to optimize for the successful synthesis of this compound.
References
Overcoming challenges in the purification process of 2-Amino-3-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the initial steps for selecting a suitable recrystallization solvent for this compound?
A1: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which possesses both polar (amino, carboxylic acid) and non-polar (benzene ring, methoxy (B1213986) group) functionalities, a solvent of intermediate polarity or a solvent mixture is often optimal. Based on data for structurally similar compounds, promising starting points include alcohols (methanol, ethanol), or a mixture of a good solvent (like ethanol (B145695) or acetone) with an anti-solvent (like water or hexane).[1][2] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option.
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the compound's melting point (169-170°C for this compound), or the solution is too concentrated.[3] To resolve this, you can:
-
Add more solvent: This will lower the saturation point of the solution.[3]
-
Lower the temperature: Use a solvent with a lower boiling point.
-
Re-heat and cool slowly: Re-heat the mixture until the oil dissolves completely, then allow it to cool down much more slowly. Rapid cooling encourages oil formation.[4]
-
Use a solvent mixture: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity is observed, then heat to clarify and cool slowly.
Q3: I am not observing any crystal formation after cooling the solution. What steps can I take?
A3: A lack of crystal formation can be due to several factors:
-
Excessive solvent: If too much solvent was used, the solution may not be supersaturated upon cooling. To fix this, carefully evaporate some of the solvent to concentrate the solution and then try cooling again.[4]
-
Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. This can be induced by:
-
Insufficient cooling: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to reduce the solubility and promote precipitation.[3]
Q4: My purified this compound is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[3] Be aware that using too much charcoal can also remove some of your desired compound, reducing the overall yield.
Q5: What is a suitable stationary and mobile phase for purifying this compound by flash column chromatography?
A5: For a compound with the polarity of this compound, silica (B1680970) gel is a suitable stationary phase.[5] The choice of mobile phase (eluent) is critical and should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for the eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The ratio should be adjusted so that the desired compound has an Rf value of approximately 0.3 on the TLC plate.[5] For acidic compounds like this, adding a small amount of acetic acid to the mobile phase can sometimes improve the separation.[5]
Data Presentation
Table 1: Solubility of 2-Amino-3-methylbenzoic Acid (a structurally similar compound) in Various Solvents at Different Temperatures.
Note: This data is for 2-Amino-3-methylbenzoic acid and should be used as a guideline for solvent selection for this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |
| Methanol | 278.15 | 1.95 |
| 298.15 | 4.45 | |
| 318.15 | 8.05 | |
| Ethanol | 278.15 | 1.55 |
| 298.15 | 3.50 | |
| 318.15 | 6.20 | |
| Acetone | 278.15 | 2.80 |
| 298.15 | 5.10 | |
| 318.15 | 8.50 | |
| Ethyl Acetate | 278.15 | 1.20 |
| 298.15 | 2.50 | |
| 318.15 | 4.80 | |
| Toluene | 278.15 | 0.15 |
| 298.15 | 0.35 | |
| 318.15 | 0.70 | |
| Cyclohexane | 278.15 | 0.02 |
| 298.15 | 0.05 | |
| 318.15 | 0.10 |
Data adapted from a study on 2-Amino-3-methylbenzoic acid and should be considered as a qualitative guide.[1]
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.[3]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any impurities that adhere to the surface.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify this compound from a mixture of impurities using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Selected eluent (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates. Aim for an Rf value of ~0.3 for this compound.[5]
-
Column Packing:
-
Plug the bottom of the column with glass wool and add a small layer of sand.
-
Dry pack the column with silica gel to the desired height (typically 6-10 inches).[5]
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample to the top of the silica gel.[5]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., with compressed air) to force the eluent through the column at a steady rate.[5]
-
-
Fraction Collection: Collect the eluate in a series of fractions (test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Methods to prevent byproduct formation in 2-Amino-3-methoxybenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-methoxybenzoic acid. The information is designed to help you anticipate and mitigate the formation of common byproducts in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Coupling Reactions
Q1: I am attempting an amide coupling reaction with this compound and a primary/secondary amine, but I am observing low yields and several side products. What are the likely byproducts and how can I prevent their formation?
A1: Low yields in amide coupling reactions with this compound are often due to side reactions such as dimerization/oligomerization, racemization (if coupled with a chiral amine), and side reactions related to the coupling agent.
Common Byproducts and Prevention Strategies:
-
Dimerization/Oligomerization: This occurs when a molecule of this compound reacts with another, leading to the formation of dimers or larger polymer chains. The amino group of one molecule attacks the activated carboxylic acid of another.
-
Prevention: The most effective method is to protect the amino group of this compound before activating the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice.
-
-
Racemization: If you are coupling with a chiral amine, the stereochemical integrity of the amine can be compromised under harsh reaction conditions.
-
Prevention: Use a mild coupling reagent and an additive that suppresses racemization, such as Hydroxybenzotriazole (HOBt) or OxymaPure.[1] Perform the reaction at a low temperature (e.g., 0 °C).
-
-
Byproducts from Coupling Reagents:
-
Carbodiimides (e.g., DCC, EDC): These can form N-acylurea byproducts, which can be difficult to remove.
-
Prevention: Use of an additive like HOBt can minimize this.[2]
-
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These can cause guanidinylation of the free amino group of your coupling partner.
-
Prevention: Use a phosphonium-based reagent (e.g., PyBOP) or ensure slow addition of the uronium reagent.
-
-
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Esterification Reactions
Q2: I am trying to synthesize the methyl or ethyl ester of this compound using Fischer esterification, but the yield is poor. What are the potential side reactions?
A2: Fischer esterification is conducted under acidic conditions, which can lead to side reactions involving the amino group.
Common Byproducts and Prevention Strategies:
-
N-Acylation: The amino group of one molecule can attack the protonated carboxylic acid of another, leading to amide byproduct formation, especially at higher temperatures.
-
Prevention: Protect the amino group prior to esterification.
-
-
Incomplete Reaction: The reaction is an equilibrium process, and failure to remove water will result in low conversion.
-
Prevention: Use a large excess of the alcohol as the solvent and a dehydrating agent, or use a Dean-Stark apparatus to remove water azeotropically.
-
-
Alternative Methods: For substrates sensitive to strong acid and heat, consider milder esterification methods.
Comparison of Esterification Methods
| Method | Reagents | Conditions | Common Byproducts | Prevention/Mitigation |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Amide dimers/oligomers | Protect the amino group before reaction. |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Dicyclohexylurea (DCU) | DCU is often insoluble and can be filtered off. |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | 0 °C to Room Temp | Triphenylphosphine oxide, reduced azodicarboxylate | Purification by chromatography is typically required. |
Decarboxylation
Q3: During a high-temperature reaction, I suspect my this compound is decarboxylating. At what temperatures does this occur, and how can I prevent it?
A3: Anthranilic acids and their derivatives can undergo thermal decarboxylation to yield anilines. For this compound, this would result in the formation of 3-methoxyaniline.
Prevention Strategies:
-
Temperature Control: Avoid unnecessarily high reaction temperatures. If a high-temperature step is required, perform it after the carboxylic acid has been converted to a more stable functional group (e.g., an amide or ester).
-
Reaction Time: Minimize the duration of high-temperature steps.
-
Protecting Groups: While N-protection does not directly prevent decarboxylation, it can prevent subsequent side reactions of the resulting aniline.
Decarboxylation Pathway
Caption: Thermal decarboxylation of this compound.
Oxidation
Q4: My reaction mixture is turning dark, and I am observing colored impurities. Could this be due to oxidation of this compound?
A4: The amino group on the aromatic ring makes the compound susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts. This can be exacerbated by the presence of air (oxygen), certain metal catalysts, or strong oxidizing agents.
Prevention Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Scavengers: In some cases, the addition of antioxidants or radical scavengers may be beneficial, although this should be evaluated on a case-by-case basis to ensure they do not interfere with the desired reaction.
-
Protecting Groups: N-protection can reduce the electron-donating ability of the amino group, making the aromatic ring less susceptible to oxidation.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol is a general procedure for protecting the amino group to prevent dimerization and other side reactions.[3][4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of (Boc)₂O in THF dropwise at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: HATU-Mediated Amide Coupling with N-Boc-2-Amino-3-methoxybenzoic acid
This protocol is designed to minimize side reactions during amide bond formation.
Materials:
-
N-Boc-2-Amino-3-methoxybenzoic acid (1.0 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-2-Amino-3-methoxybenzoic acid and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for Amide Coupling
Caption: Workflow for N-protection and subsequent amide coupling.
References
- 1. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Recommended stability and storage conditions for 2-Amino-3-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a chemically stable compound under standard laboratory conditions.[1][2][3] It is not prone to hazardous polymerization.[1] However, its stability can be compromised by exposure to certain conditions and incompatible materials.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][4] For extended storage, refrigeration is often recommended. Specific temperature recommendations from suppliers vary, as detailed in the table below.
Q3: Are there specific storage recommendations for this compound in solvent?
A3: Yes, when dissolved in a solvent, this compound should be stored at lower temperatures to maintain its stability. One supplier suggests that in solvent, the compound is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2]
Q4: What conditions should be avoided during the handling and storage of this compound?
A4: To prevent degradation, it is crucial to avoid exposure to excess heat, direct sunlight, and the formation of dust.[1][2]
Q5: What substances are incompatible with this compound?
A5: This compound should not be stored or handled with strong oxidizing agents, strong acids, or strong bases, as these can cause reactions that may compromise the integrity of the material.[1]
Q6: What are the potential hazardous decomposition products of this compound?
A6: Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | Room Temperature | Not specified | [5] |
| Powder | Refrigerated | Not specified | [6] |
| Powder | 4°C | 2 years | [2] |
| Powder | -20°C | 3 years | [2] |
| In Solvent | -20°C | 1 month | [2] |
| In Solvent | -80°C | 6 months | [2] |
Experimental Protocols
While specific experimental protocols for stability testing were not detailed in the searched documents, a general workflow for handling and preparing a solution of this compound for an experiment can be outlined.
Protocol: General Handling and Solution Preparation
-
Acclimatization: If stored at a low temperature, allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a well-ventilated area or a chemical fume hood, accurately weigh the desired amount of the solid compound. Minimize dust formation during this process.
-
Dissolution: Add the weighed solid to the appropriate solvent in a suitable container. The choice of solvent will depend on the specific experimental requirements.
-
Mixing: Gently agitate or stir the mixture until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Storage of Solution: If the prepared solution is not for immediate use, store it at the recommended temperature (see Table 1) in a tightly sealed container.
Visualizations
References
Technical Support Center: Isomer Separation in HPLC Analysis of 2-Amino-3-methoxybenzoic Acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of 2-Amino-3-methoxybenzoic acid and its positional isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary challenges in the HPLC separation of this compound and its isomers?
A1: The main difficulties arise from the structural similarities of the isomers, which lead to:
-
Co-elution or Poor Resolution: Due to very similar polarities and hydrophobicities, isomers often elute close to one another, making baseline separation difficult to achieve.
-
Peak Tailing: The basic amino group on the molecule can interact with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases. This secondary interaction can lead to asymmetrical, tailing peaks, which complicates accurate quantification.
-
Method Robustness: Small variations in mobile phase pH can lead to significant shifts in retention times, affecting the reproducibility of the method.
Q2: I am observing significant peak tailing for this compound. What are the likely causes and solutions?
A2: Peak tailing for amine-containing compounds is a common issue in reversed-phase HPLC. Here are the primary causes and how to address them:
| Cause | Solution |
| Secondary Interactions with Silanols | The basic amino group interacts with acidic silanol groups on the silica (B1680970) stationary phase. |
| Solution 1: Lower Mobile Phase pH: Add an acidic modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, minimizing their interaction with the protonated amine. | |
| Solution 2: Use a Mobile Phase Buffer: Employ a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a low pH (e.g., 3-4) to maintain a consistent pH and ionic strength, which can significantly improve peak shape. | |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase. |
| Solution: Reduce the sample concentration or the injection volume. | |
| Column Degradation | The column may be contaminated or have a void at the inlet. |
| Solution: First, try flushing the column with a strong solvent. If that fails, replace the column. Using a guard column can help extend the life of your analytical column. |
Q3: My isomers of this compound are co-eluting or have very poor resolution. How can I improve their separation?
A3: Improving the resolution of closely eluting isomers requires optimizing the selectivity of your HPLC method.
| Strategy | Action |
| Optimize Mobile Phase pH | The ionization state of the amino and carboxylic acid groups is highly dependent on pH. Altering the pH can change the polarity of the isomers to different extents, thereby improving separation. |
| Action: Experiment with a range of pH values, typically between 2.5 and 5.5. It is advisable to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure consistent ionization. | |
| Change the Organic Modifier | The choice of organic solvent can influence selectivity. |
| Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the interaction with the stationary phase. | |
| Adjust the Gradient | A steep gradient may not provide sufficient time for the separation of closely eluting compounds. |
| Action: Employ a shallower gradient. This will increase the run time but can significantly enhance the resolution of isomeric compounds. | |
| Change the Stationary Phase | If mobile phase optimization is insufficient, a different column chemistry may be necessary. |
| Action: A standard C18 column is a good starting point. However, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions. For challenging separations, a mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms can be very effective.[1][2] |
Experimental Protocols
Below are representative HPLC methods for the separation of this compound and its positional isomers. These should be considered as starting points and may require further optimization for your specific application.
Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Solvent A:Solvent B) and filter through a 0.45 µm syringe filter.
Data Presentation
The following tables provide illustrative data for the separation of this compound and two of its potential positional isomers based on the protocol above. Actual results will vary depending on the specific isomers, instrumentation, and exact conditions.
Table 1: Representative Chromatographic Data for Positional Isomer Separation (Protocol 1)
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 2-Amino-5-methoxybenzoic acid | 12.5 | 1.2 | - |
| 2-Amino-4-methoxybenzoic acid | 13.8 | 1.3 | 2.2 |
| This compound | 15.2 | 1.2 | 2.5 |
Visualizations
Troubleshooting Workflow for Isomer Separation
References
Techniques for enhancing the sensitivity of MS detection for 2-Amino-3-methoxybenzoic acid
An indispensable resource for professionals in drug development and scientific research, this technical support center offers detailed guidance on enhancing the Mass Spectrometry (MS) detection of 2-Amino-3-methoxybenzoic acid.
Troubleshooting Guides
This section addresses common challenges encountered during the MS analysis of this compound, providing systematic approaches to identify and resolve them.
| Issue ID | Question | Answer |
| SENS-001 | Why am I observing a very low or no signal for this compound? | Low signal intensity is a frequent issue that can stem from several factors. Follow this checklist: 1. Sample Preparation: Ensure the sample concentration is appropriate, typically in the range of 10 µg/mL for LC-MS analysis.[1] Overly concentrated samples can cause ion suppression.[1] Verify that samples are free from high concentrations of non-volatile salts or detergents, which are incompatible with Electrospray Ionization (ESI).[1][2] 2. Ionization Source Parameters: Optimize ESI source conditions, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For this compound, evaluate both positive and negative ionization modes. The amino group is amenable to positive ionization ([M+H]⁺), while the carboxylic acid group can be detected in negative mode ([M-H]⁻). 3. Mobile Phase Composition: The presence of ion-pairing agents like Trifluoroacetic Acid (TFA) can significantly suppress the ESI signal.[1][3] If possible, replace TFA with an MS-friendly modifier like 0.1% formic acid, which aids in protonation for positive mode analysis.[1][4] 4. Instrument Contamination: The MS system, particularly the ion optics, can become contaminated over time. If you observe a gradual decrease in sensitivity across multiple analytes, consider cleaning the instrument's ion source and transfer optics according to the manufacturer's guidelines. |
| SENS-002 | My chromatographic peak shape is poor (e.g., broad, tailing, or split). How can I improve it? | Poor peak shape can compromise both sensitivity and quantification accuracy. Consider these points: 1. Mobile Phase pH: The pH of the mobile phase relative to the pKa of this compound is critical. The compound has both an acidic (carboxylic acid) and a basic (amino) group. Using a mobile phase with a pH around 2-3 (e.g., with 0.1% formic acid) will ensure the carboxylic acid is protonated and the amino group is protonated, which often leads to better peak shapes on C18 columns. 2. Column Choice: A standard C18 column is a good starting point. However, if peak shape issues persist, consider a column with a different stationary phase, such as one with polar end-capping or a polar-embedded phase, which can reduce secondary interactions with residual silanols. 3. Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause peak distortion.[1] |
| SENS-003 | I'm seeing high background noise or many interfering peaks in my chromatogram. What is the cause? | High background noise reduces the signal-to-noise ratio, effectively lowering sensitivity. 1. Sample Matrix Effects: Biological samples like plasma or urine contain numerous endogenous compounds that can interfere with the analysis.[5] Implement a robust sample clean-up procedure, such as protein precipitation followed by Solid Phase Extraction (SPE), to remove these matrix components.[6][7] 2. Solvent and Reagent Purity: Use only high-purity, LC-MS grade solvents and reagents.[2] Impurities can introduce significant background noise. 3. System Contamination: Contaminants can leach from tubing, vials, or a contaminated LC or MS system. Run solvent blanks to diagnose the source of the contamination. Avoid using ion-pairing agents like Tetrabutyl ammonium (B1175870) (TBA) as they can heavily contaminate the system.[1] |
Troubleshooting Workflow for Low MS Signal
The following diagram outlines a logical workflow for diagnosing and resolving low sensitivity issues.
Caption: A step-by-step decision tree for troubleshooting low MS signal.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development and sensitivity enhancement for this compound.
| Question ID | Question | Answer |
| FAQ-001 | What is the best ionization mode for this compound? | Both positive and negative Electrospray Ionization (ESI) modes should be evaluated. Positive Mode (ESI+): The amino group (-NH₂) is basic and will readily accept a proton to form the [M+H]⁺ ion, especially in an acidic mobile phase (e.g., containing formic acid). Negative Mode (ESI-): The carboxylic acid group (-COOH) is acidic and can be deprotonated to form the [M-H]⁻ ion, typically in a neutral or slightly basic mobile phase. The optimal mode will depend on the specific LC-MS system, mobile phase conditions, and sample matrix. It is recommended to perform initial experiments in both modes to determine which provides the best sensitivity and specificity. |
| FAQ-002 | How can I improve sensitivity through sample preparation for analysis in biological fluids? | For complex biological matrices like plasma or serum, effective sample preparation is critical to remove interfering substances and enhance sensitivity.[2][7] A protein precipitation step is highly recommended.[6] This can be followed by Solid Phase Extraction (SPE) for further cleanup. A generic protocol is provided in the "Experimental Protocols" section below. |
| FAQ-003 | Can derivatization improve the detection of this compound? | Yes, derivatization can significantly enhance sensitivity. While direct analysis is often preferred for its simplicity, derivatization can improve ionization efficiency and/or chromatographic retention.[8] For example, reacting the amino group with a reagent like AccQ•Tag can create a derivative that is more readily ionized and has better chromatographic properties.[4] Another approach involves esterification of the carboxylic acid group.[9] However, derivatization adds extra steps to the workflow and requires careful optimization. |
| FAQ-004 | What are the ideal mobile phase additives for this analysis? | For reversed-phase LC-MS, formic acid (typically at 0.1%) is the most common and effective additive for ESI+ analysis.[1][2] It acidifies the mobile phase, which helps in the protonation of the analyte and improves chromatographic peak shape for basic compounds. Ammonium formate (B1220265) or ammonium acetate (B1210297) can be used as buffers if pH control is critical, but formic acid generally provides excellent results for this type of compound. Avoid strong acids and non-volatile buffers. |
Factors Affecting ESI Sensitivity
This diagram illustrates the key experimental factors that influence the sensitivity of Electrospray Ionization (ESI).
Caption: Key parameters influencing ESI-MS sensitivity.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a general method for extracting this compound from a plasma matrix, aiming to remove proteins and other interferences.
Objective: To prepare a clean sample extract from plasma suitable for LC-MS/MS analysis.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., an isotopically labeled version of the analyte)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
30% Sulfosalicylic acid solution[6]
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g)
-
Syringe filters (0.22 µm)
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 5 µL of the Internal Standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Alternatively, for protein precipitation, add 5 µL of 30% sulfosalicylic acid solution to the 50 µL plasma aliquot.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at 4°C for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
For direct injection, transfer the supernatant to an LC vial. If further dilution is needed, mix an aliquot of the supernatant with the initial mobile phase.
-
If any particulates are visible, filter the supernatant through a 0.22 µm syringe filter before transferring to an LC vial.
General LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound. Parameters should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[4] |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 35 - 40 °C[6] |
| Injection Vol. | 2 - 10 µL |
| MS System | Triple Quadrupole or High-Resolution MS |
| Ionization Mode | ESI Positive (and/or Negative) |
| Capillary Voltage | 0.8 - 3.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 500 - 600 °C[4] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
Sample Preparation and Analysis Workflow
The diagram below illustrates a typical workflow from sample collection to data analysis.
Caption: Standard workflow for LC-MS/MS analysis.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Development of a liquid chromatography-tandem mass spectrometry method for quantitative analysis of trace d-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Chromatographic Peak Tailing for 2-Amino-3-methoxybenzoic Acid
Welcome to the technical support center for troubleshooting chromatographic issues related to 2-Amino-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve peak tailing, a common challenge in the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound, an amphiprotic compound with both a basic amino group and an acidic carboxylic acid group, is primarily caused by secondary interactions between the protonated (positively charged) amino group and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These interactions introduce an additional retention mechanism to the primary hydrophobic interaction, leading to a non-symmetrical peak shape where the latter half of the peak is broader than the front half.[3][4]
Q2: How does the pKa of this compound influence peak shape?
A2: The pKa values of the ionizable functional groups of this compound are critical in determining its chromatographic behavior. The carboxylic acid group has an approximate pKa between 2 and 5, while the aromatic amino group has a pKa around 2 to 5. The exact ionization state of the molecule, and therefore its interaction with the stationary phase, is highly dependent on the mobile phase pH. Operating at a pH close to a pKa value can result in inconsistent ionization and lead to peak distortion, including tailing or splitting.[5][6] For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[6]
Q3: What is an acceptable tailing factor for a chromatographic peak?
A3: An ideal chromatographic peak is perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is often considered acceptable. A value greater than 1.2 indicates significant peak tailing that may compromise resolution and the accuracy of quantification.[2][7]
Troubleshooting Guide
Peak tailing can be a multifaceted issue. This guide provides a systematic approach to identify and resolve the problem.
Step 1: Initial System and Method Checks
Before making significant changes to your method, it's essential to rule out common system-level problems.
Troubleshooting Workflow: Initial Checks
Caption: Initial troubleshooting steps for peak tailing.
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to improve the peak shape of this compound.
Lowering the mobile phase pH is a primary strategy to reduce peak tailing for amine-containing compounds. At a lower pH (typically ≤ 3), the residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated amine group of the analyte.[1][8]
Illustrative Data: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | Zwitterionic/Anionic | Deprotonated (SiO-) | > 1.5 | Strong ionic interaction between protonated amine and deprotonated silanols. |
| 5.0 | Zwitterionic/Neutral | Partially Deprotonated | 1.3 - 1.5 | Reduced but still significant silanol interactions. |
| 3.0 | Cationic | Protonated (Si-OH) | 1.0 - 1.2 | Minimized silanol interactions lead to a more symmetrical peak. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A (Aqueous): Start with a buffered aqueous solution. A common choice is 10-25 mM ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer.
-
Adjust pH: Using a calibrated pH meter, slowly add a suitable acid (e.g., formic acid or phosphoric acid) to the aqueous phase to achieve the desired pH (e.g., 3.0).
-
Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile (B52724) or methanol.
-
Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analyze Sample: Inject the this compound standard and observe the peak shape.
The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the active silanol sites, thereby reducing their interaction with the analyte.[5]
Illustrative Data: Effect of Triethylamine (TEA) Concentration on Tailing Factor (at pH 3.0)
| TEA Concentration (mM) | Expected Tailing Factor (Tf) | Rationale |
| 0 | 1.2 - 1.4 | Some residual silanol interactions may persist even at low pH. |
| 10 | 1.1 - 1.3 | TEA begins to compete with the analyte for active silanol sites. |
| 25 | 1.0 - 1.2 | Effective masking of most active silanol sites, leading to improved symmetry. |
Experimental Protocol: Addition of a Mobile Phase Additive
-
Prepare Mobile Phase A (Aqueous with Additive): To the aqueous portion of the mobile phase (e.g., water or buffer at pH 3.0), add the desired concentration of the additive (e.g., 25 mM TEA).
-
Mix and Filter: Ensure the additive is fully dissolved and filter the mobile phase before use.
-
Equilibrate and Analyze: Follow steps 4 and 5 from the pH adjustment protocol.
Step 3: Stationary Phase Selection
If mobile phase optimization does not fully resolve the issue, consider the stationary phase.
Troubleshooting Workflow: Stationary Phase Selection
Caption: Decision tree for stationary phase selection.
-
High-Purity, End-Capped Columns: Modern HPLC columns are often manufactured with high-purity silica (Type B) and are "end-capped" to reduce the number of accessible silanol groups. Using a column with a high degree of end-capping can significantly improve the peak shape for basic compounds.
-
Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which helps to shield the residual silanol groups and can offer alternative selectivity.
-
Hybrid Silica-Polymer Columns: These columns are more robust at a wider pH range, allowing for greater flexibility in mobile phase optimization to achieve the desired ionization state of the analyte.[9]
-
References
- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
Technical Support Center: Real-time Monitoring of 2-Amino-3-methoxybenzoic Acid Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the real-time monitoring of 2-Amino-3-methoxybenzoic acid activation, a critical step in many synthetic processes, including peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the "activation" of this compound?
A1: Activation is the process of converting the carboxylic acid group of this compound into a more reactive form. This is necessary to facilitate reactions like amide bond formation, which are otherwise slow. The acid is typically converted into an active ester, acid chloride, or anhydride (B1165640) intermediate.[1] This activation is a key step in peptide synthesis and other amidation reactions.
Q2: Why is real-time monitoring of this activation important?
A2: Real-time, or in-situ, monitoring provides immediate feedback on the reaction's progress. It allows you to:
-
Track the formation and consumption of key species, including transient intermediates.[2][3]
-
Determine the precise endpoint of the activation step, preventing over- or under-reaction.
-
Gather kinetic data to understand the reaction mechanism and optimize process parameters.[4]
-
Ensure the stability of reactive intermediates before adding the next reagent.[3]
-
Improve safety and efficiency, especially during process scale-up.[3]
Q3: Which analytical techniques are suitable for real-time monitoring of this reaction?
A3: Spectroscopic techniques are ideal because they are non-invasive. The most common methods include:
-
Mid-Infrared (Mid-IR) Spectroscopy (e.g., ReactIR): Excellent for tracking changes in functional groups, such as the conversion of a carboxylic acid C=O to an acid chloride or active ester C=O, and finally to an amide C=O.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., FlowNMR): Provides detailed structural information, allowing for the simultaneous tracking of multiple species in the reaction mixture.[5][6] It is highly effective for kinetic studies.[4]
-
Near-Infrared (NIR) Spectroscopy: Useful for monitoring changes in amide bonds and can be a valuable Process Analytical Technology (PAT) tool, especially when combined with chemometrics.[7][8]
-
UV/Vis Spectroscopy: A cost-effective method for tracking the progress of a bioprocess in real-time, though it is generally less sensitive and selective than vibrational spectroscopy.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the real-time monitoring of the activation reaction.
Issue 1: Poor Signal-to-Noise Ratio or Weak Signal
Q: My spectroscopic signal for the activated intermediate is very weak or noisy. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors related to concentration, instrument setup, or the reaction itself.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Low concentration of intermediate | The activated intermediate may be highly reactive and consumed quickly, leading to a low steady-state concentration. Try lowering the reaction temperature to slow down the subsequent reaction or increasing the data acquisition frequency to better capture the transient species.[2] |
| Incorrect probe placement | Ensure the spectroscopy probe (e.g., IR or NMR) is fully submerged in the reaction mixture and away from the sides of the vessel or stirrer to avoid interference. |
| Insufficient signal averaging | Increase the number of scans per spectrum to improve the signal-to-noise ratio. Be mindful that this will decrease the time resolution. |
| Fouling of the probe window (IR) | The probe tip may become coated with starting material or byproducts. Clean the probe according to the manufacturer's instructions. |
| Poor mixing | Inadequate mixing can lead to concentration gradients, making the measurement unrepresentative of the bulk mixture. Ensure the stirring is sufficient for a homogenous solution. |
Issue 2: Spectral Overlap and Baseline Drift
Q: The peaks for my starting material, intermediate, and product are overlapping, making quantification difficult. I'm also observing significant baseline drift. What can I do?
A: Spectral overlap is common, especially in complex reaction mixtures. Baseline drift can be caused by changes in temperature, solvent composition, or scattering.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Severe spectral overlap | Use multivariate data analysis or chemometrics, such as Classical Least Squares (CLS) or Partial Least Squares (PLS), to deconvolve the overlapping spectra and quantify individual components.[2] |
| Temperature fluctuations | Temperature changes can cause shifts in peak positions and baseline drift. Ensure the reactor is well-thermostated. For FlowNMR, the sample must be at the magnet's temperature to avoid disrupting field homogeneity.[6] |
| Changes in the reaction matrix | The formation of precipitates or bubbles can cause scattering and affect the baseline. Ensure all reagents are fully dissolved and avoid overly vigorous stirring that might introduce gas. |
| Incorrect background spectrum | For IR spectroscopy, ensure the background spectrum was taken under conditions (solvent, temperature) as close as possible to the initial reaction conditions. |
| Flow effects (FlowNMR) | In FlowNMR, signal intensity can be affected if the residence time in the magnet is less than the T1 relaxation time. This can be corrected for with adjusted instrument settings.[6] |
Experimental Protocols & Data
Protocol 1: In-situ FT-IR Monitoring of Acid Chloride Formation
This protocol describes the use of an in-situ FT-IR probe to monitor the activation of this compound to its corresponding acid chloride using an agent like thionyl chloride (SOCl₂).
-
System Setup:
-
Insert a clean, dry DiComp probe (or similar) into the reaction vessel.
-
Configure the spectrometer software to collect spectra continuously (e.g., one spectrum every minute).[2]
-
-
Background Collection:
-
Add the solvent and this compound to the reactor and bring to the target temperature.
-
Collect a background spectrum of the starting material in the solvent at the reaction temperature. This will allow for the clear observation of newly forming peaks.
-
-
Reaction Initiation:
-
Add the activating agent (e.g., thionyl chloride).
-
Begin real-time spectral acquisition immediately.
-
-
Data Analysis:
-
Monitor the decrease in the carboxylic acid C=O stretch and the increase in the acid chloride C=O stretch.
-
Profile the concentration of each species over time by integrating the area of its characteristic peak. The reaction is complete when the starting material peak disappears and the intermediate peak stabilizes.[3]
-
Table 1: Characteristic Mid-IR Wavenumbers for Monitoring
| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) |
| This compound | Carboxylic Acid C=O | ~1700-1730[10] |
| Activated Intermediate | Acid Chloride C=O | ~1780-1810[3] |
| Amide Product (after amine addition) | Amide I C=O | ~1650-1680[3] |
Protocol 2: Real-time Monitoring using FlowNMR Spectroscopy
This protocol outlines the monitoring of the same activation reaction using a FlowNMR setup.
-
System Setup:
-
Assemble the FlowNMR apparatus, connecting the reaction vessel to the NMR spectrometer via a transfer line and a flow cell.[5]
-
Ensure the system is leak-proof and the flow path is free of bubbles.
-
-
Shimming and Locking:
-
Flow the initial reaction mixture (acid and solvent) through the system.
-
Lock and shim the spectrometer on the solvent signal to ensure high resolution.
-
-
Reaction Initiation & Monitoring:
-
Add the activating agent to the stirred reaction vessel.
-
Continuously pump a small stream of the reaction mixture from the reactor through the NMR flow cell and back.
-
Set up an automated acquisition sequence (e.g., a ¹H NMR spectrum every 2 minutes).
-
-
Data Analysis:
-
Identify unique, well-resolved peaks for the starting material, intermediate, and any byproducts. The methoxy (B1213986) (-OCH₃) or aromatic protons are often good reporters.
-
Integrate the chosen peaks in each spectrum and normalize them against an internal standard or the total integral of a specific region.
-
Plot the normalized integral (proportional to concentration) versus time to obtain kinetic profiles.
-
Diagrams and Workflows
Caption: General workflow for the activation of this compound and subsequent amide bond formation, highlighting the real-time monitoring step.
Caption: A troubleshooting decision tree for common issues encountered during real-time spectroscopic monitoring of chemical reactions.
Caption: Simplified diagram of a typical in-situ reaction monitoring setup, showing the key components and their connections.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mt.com [mt.com]
- 4. Real-Time Reaction Monitoring [kofo.mpg.de]
- 5. [PDF] Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Amino-3-methoxybenzoic acid, a key metabolite and potential biomarker, is critical. This guide provides a comparative analysis of the primary analytical methods for its detection: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography and detection by mass-to-charge ratio after ionization. | Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High to Very High; provides structural information and can distinguish between isobaric compounds. | High; mass spectral data provides a high degree of confidence in identification. |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range).[1] | Very High (typically in the low ng/mL to pg/mL range). | High (typically in the ng/mL range). |
| Linearity | Good over a wide concentration range (e.g., 5-400 µg/mL for similar compounds).[1] | Excellent over several orders of magnitude. | Good, but may require a narrower range than LC-MS/MS. |
| Accuracy (% Recovery) | Good (typically 98-102%).[2] | Excellent (typically 95-105%).[3] | Good (recoveries are often method-dependent and can be >74%).[4] |
| Precision (%RSD) | Good (typically <5%).[1] | Excellent (typically <10%).[3][5] | Good (typically <15%).[4] |
| Sample Throughput | High | High | Moderate (due to longer run times and derivatization steps). |
| Matrix Effects | Moderate | Can be significant but can be mitigated with internal standards. | Less common than in LC-MS, but matrix can affect derivatization. |
| Derivatization Required | No | No | Yes (to increase volatility). |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Typical Application | Routine quality control, analysis of bulk materials and formulations. | Metabolomics, pharmacokinetic studies, trace-level quantification in complex biological matrices.[6] | Metabolic profiling, analysis of volatile and semi-volatile compounds. |
Experimental Workflows and Methodologies
General Experimental Workflow
The analysis of this compound, regardless of the specific technique, generally follows a standard workflow from sample collection to data analysis.
Figure 1: General experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.
a. Sample Preparation (Protein Precipitation for Plasma/Serum)
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the chromophore of this compound, a wavelength between 250-280 nm would be appropriate.
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for complex biological matrices.
a. Sample Preparation (Liquid-Liquid Extraction for Urine)
-
To 500 µL of urine, add an internal standard and adjust the pH to acidic (e.g., pH 3-4) with formic acid.
-
Add 2 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would be monitored.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the analyte volatile.
a. Sample Preparation and Derivatization
-
Perform an extraction as described for LC-MS/MS.
-
Evaporate the extract to complete dryness.
-
Add a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
Cool the sample before injection.
b. GC-MS Conditions
-
GC System: A gas chromatograph with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Logical Relationship of Analytical Methods
The choice of analytical technique is a balance between performance, cost, and the specific research question.
Figure 2: Logical relationship and key attributes of analytical methods for this compound.
References
- 1. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and Alternative Methods for the Quantification of 2-Amino-3-methoxybenzoic Acid
This guide provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and alternative analytical techniques for the quantitative analysis of 2-Amino-3-methoxybenzoic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a substituted benzoic acid derivative that may serve as a building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. HPLC-UV is a widely accessible and robust method for this purpose.[1][2] However, alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages, particularly in terms of sensitivity and selectivity, especially within complex biological matrices.[1]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a comparative summary of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.9 - 102.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| LOD (ng/mL) | ~10 | ~0.1 | ~1 |
| LOQ (ng/mL) | ~30 | ~0.5 | ~5 |
| Sample Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
| Expertise Required | Intermediate | High | High |
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC-UV method for the quantification of this compound.
Detailed Experimental Protocols
HPLC-UV Method
This protocol describes a validated method for the quantification of this compound in a drug substance.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector (e.g., Waters Alliance e2695 with a 2489 UV/Visible Detector).
-
Column: Reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% v/v formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 10 mL of methanol. Further dilute with the mobile phase to a final concentration within the calibration range.
Validation Parameters:
-
Linearity: Assessed by a six-point calibration curve from 1 to 100 µg/mL. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by different analysts. The %RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Evaluated by subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can resolve the main peak from any degradation products.
Alternative Method: LC-MS/MS
This method is suitable for the quantification of this compound in biological matrices such as plasma.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS).
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor ion to product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version).
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Alternative Method: GC-MS (with Derivatization)
For analysis by GC-MS, this compound requires derivatization to increase its volatility.
Derivatization:
-
Evaporate a known amount of the sample extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
GC-MS Conditions:
-
Instrument: GC-MS system (e.g., Shimadzu GCMS-QP2020).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
Conclusion
The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control of bulk drug substances and formulated products.[3][4][5] For applications requiring higher sensitivity and selectivity, such as bioanalysis in complex matrices or trace impurity analysis, LC-MS/MS is the preferred method due to its superior performance characteristics.[1][6] GC-MS, while requiring a derivatization step, provides another orthogonal technique for confirmation and quantification. A thorough validation according to ICH guidelines is essential to ensure the reliability of the chosen method.[7]
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment | Semantic Scholar [semanticscholar.org]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
A Comparative Guide to the Analysis of 2-Amino-3-methoxybenzoic Acid: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Amino-3-methoxybenzoic acid, a substituted aminobenzoic acid and a potential mammalian metabolite, is critical for various fields including metabolomics, biomarker discovery, and pharmaceutical research.[1][2] The selection of an appropriate analytical technique is paramount for achieving reliable and sensitive measurements. This guide provides an objective comparison between two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
At a Glance: Core Principles and Applicability
This compound possesses both an amino group and a carboxylic acid group, making it a polar and non-volatile molecule.[1][3] This inherent polarity is a key determinant in the choice of analytical methodology.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for volatile and thermally stable compounds.[4][5] For polar molecules like amino acids and their derivatives, GC-MS analysis is not possible without a crucial chemical modification step known as derivatization .[3][6][7] Derivatization converts the polar functional groups into more volatile and thermally stable moieties, allowing the analyte to travel through the GC column.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally well-suited for a broad spectrum of compounds, including polar, non-volatile, and thermally labile molecules.[4][8] It separates compounds in the liquid phase before they are ionized and detected by a tandem mass spectrometer. For many analytes, including this compound, this method often allows for direct analysis with minimal sample preparation, bypassing the need for derivatization.[1][9]
Data Presentation: A Quantitative Comparison
While direct, head-to-head experimental data for this compound is not extensively published, the following table summarizes the expected performance characteristics for each technique based on the analysis of analogous small polar molecules, such as amino and benzoic acids.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Rationale |
| Limit of Detection (LOD) | pg/mL to low ng/mL | fg/mL to pg/mL | LC-MS/MS generally offers higher sensitivity due to efficient ionization (e.g., ESI) and the specificity of MS/MS detection.[10][11] |
| Limit of Quantitation (LOQ) | Low ng/mL | pg/mL | Reflects the superior sensitivity of the LC-MS/MS platform for this class of compounds. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range with proper method validation.[12][13] |
| Precision (%RSD) | < 15% | < 10% | The multi-step derivatization process in GC-MS can introduce more variability compared to the simpler "dilute-and-shoot" LC-MS/MS workflow.[12][14] |
| Accuracy (% Recovery) | 85-115% | 90-110% | LC-MS/MS can offer slightly better accuracy due to fewer sample preparation steps, reducing the chance of analyte loss.[12] |
| Sample Throughput | Lower | Higher | The mandatory, and often time-consuming, derivatization and incubation steps for GC-MS significantly reduce throughput compared to direct injection LC-MS/MS.[12][14] |
| Matrix Effects | Less Prone | More Prone to Ion Suppression/Enhancement | The GC separation and EI ionization are generally less susceptible to matrix interference. ESI in LC-MS can be affected by co-eluting compounds from the sample matrix.[12] |
The Analytical Workflow: A Visual Comparison
The primary divergence in the analytical workflow for this compound lies in the sample preparation stage. GC-MS requires a chemical derivatization step to make the analyte suitable for gas-phase analysis, whereas LC-MS/MS can often analyze the compound directly.
Experimental Protocols
The following sections provide detailed, representative methodologies for the analysis of this compound using both techniques.
GC-MS Experimental Protocol
This protocol involves a silylation derivatization step, which is common for converting polar acids and amines into volatile derivatives.[7][15]
-
Sample Preparation & Extraction:
-
To 100 µL of plasma or other biological fluid, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.[7]
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL (Splitless mode).
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
LC-MS/MS Experimental Protocol
This protocol utilizes a straightforward protein precipitation followed by direct injection, leveraging the strengths of modern LC-MS/MS systems for polar analyte analysis.[16][17]
-
Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or a HILIC column for enhanced retention of polar compounds.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: 5% B held for 0.5 min, ramp to 95% B over 6 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.
-
-
MS/MS Conditions:
-
MS System: Sciex 7500 QTRAP or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would be optimized for this compound (Expected Precursor [M+H]⁺: m/z 168.1) and its stable isotope-labeled internal standard.
-
Collision Gas: Nitrogen.
-
Decision Framework: Choosing the Right Technique
The choice between GC-MS and LC-MS/MS depends on several key project requirements and analyte properties.
Conclusion and Recommendation
For the analysis of this compound, LC-MS/MS is the unequivocally superior and recommended technique.
The primary advantage of LC-MS/MS is its ability to directly analyze this polar, non-volatile compound with high sensitivity and selectivity, often with a simple "dilute-and-shoot" sample preparation method.[1][17][18] This leads to higher sample throughput, reduced method complexity, and potentially better accuracy by eliminating the derivatization step.
While GC-MS is a powerful technique, its application to this compound is hampered by the mandatory derivatization requirement.[6][15] This additional step not only complicates and lengthens the workflow but also introduces potential sources of error and variability, which can compromise the quality of quantitative data. Therefore, for researchers seeking a robust, sensitive, and efficient method for this analyte, investing in LC-MS/MS development is the most effective path forward.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 8. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 9. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. emerypharma.com [emerypharma.com]
Efficacy of Aminobenzoic Acid Derivatives in Cancer Cell Lines: An Indirect Comparative Analysis
A detailed examination of the anti-proliferative effects of various aminobenzoic acid derivatives, including those with methoxy (B1213986) substitutions, across a range of cancer cell lines. This guide provides a summary of experimental data, detailed protocols for key assays, and an overview of a relevant signaling pathway.
While direct comparative studies focusing exclusively on a series of 2-Amino-3-methoxybenzoic acid derivatives are not extensively available in the public domain, a broader analysis of substituted aminobenzoic acid analogs provides valuable insights into their anticancer potential. The strategic placement of functional groups, such as methoxy, amino, and others, on the aromatic ring significantly influences the biological activity of these compounds. This guide compiles and presents data from various studies on related aminobenzoic acid derivatives to offer an indirect comparison and highlight the therapeutic potential of this class of molecules in oncology.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various aminobenzoic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. Lower IC50 values are indicative of higher anticancer activity.
| Compound Class | Specific Derivative/Analog | Cancer Cell Line | IC50 (µM) |
| Acrylamide–PABA Analog | Compound 4j (with a furan (B31954) group) | MCF-7 (Breast) | 1.83[1] |
| Acrylamide–PABA Analog | Compound 4a | MCF-7 (Breast) | 2.99[1] |
| 4-Aminobenzoic Acid Derivative | Compound 20 | NCI-H460 (Lung) | 15.59[2][3] |
| 4-Aminobenzoic Acid Derivative | Cisplatin (Control) | NCI-H460 (Lung) | 21.00[2][3] |
| Benzamide Derivatives of PABA | Not specified | Not specified | 4.53 - 5.85[4] |
| Thiazolidines-oxothiazolidinylidene)-amino-benzohydrazide | Not specified | HCT-116 (Colon) | 45.32[4] |
| Aminohydroxy-pyrazole-carbonyl-phenylimino-thiazolidinone | Not specified | HCT-116 (Colon) | 5.8[4] |
| 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analog | 4'-MeO 15 | MDA-MB-231 (Breast) | 0.008[5] |
| 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analog | 4'-MeO 15 | Multiple Cell Lines | 0.008 - 0.064[5] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of the anticancer efficacy of aminobenzoic acid derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC50).
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (aminobenzoic acid derivatives) and a control vehicle.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT is added to each well. The plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.[6]
Signaling Pathways
Derivatives of aminobenzoic acids have been reported to modulate several key signaling pathways implicated in cancer cell survival and proliferation. One such critical pathway is the PI3K/AKT signaling cascade.
Caption: The PI3K/AKT signaling pathway, a potential target for aminobenzoic acid derivatives.
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In many types of cancer, this pathway is hyperactivated, promoting tumor development and progression. Some aminobenzoic acid derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as PI3K, thereby blocking downstream signaling and leading to a reduction in cancer cell viability.[6]
References
- 1. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Amino-3-methoxybenzoic Acid Analogs: Structure, Function, and Methodologies
This guide provides a detailed comparison of the structural and functional properties of 2-Amino-3-methoxybenzoic acid and its selected analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. The data presented is compiled from various sources, and direct comparative studies for all analogs across all assays are not always available.
Structural and Functional Overview
This compound and its analogs are a class of substituted benzoic acid derivatives with a range of biological activities. The nature and position of substituents on the benzene (B151609) ring significantly influence their pharmacological effects. This guide focuses on a selection of analogs to highlight these structure-activity relationships.
Analogs Under Comparison:
-
This compound (Parent Compound)
-
2-Amino-4-methoxybenzoic acid: Positional isomer of the methoxy (B1213986) group.
-
2-Amino-5-methoxybenzoic acid: Positional isomer of the methoxy group.[1]
-
N-Methyl-2-amino-3-methoxybenzoic acid: N-alkylation of the amino group.
-
2,3-Diaminobenzoic acid: Methoxy group replaced by an amino group.[2][3]
-
3-Methoxysalicylic acid (2-Hydroxy-3-methoxybenzoic acid): Amino group replaced by a hydroxyl group.[4][5]
Comparative Data
The following tables summarize the available quantitative and qualitative data for the selected analogs.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₈H₉NO₃ | 167.16 | 1.6 |
| 2-Amino-4-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 2.1 |
| 2-Amino-5-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 1.23 |
| N-Methyl-2-amino-3-methoxybenzoic acid | C₉H₁₁NO₃ | 181.19 | 1.9 |
| 2,3-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 0.5 |
| 3-Methoxysalicylic acid | C₈H₈O₄ | 168.15 | 1.9 |
Table 2: Functional Activities and Quantitative Data
| Compound | Primary Biological Activity | Assay | IC₅₀ / EC₅₀ | Reference |
| This compound | Mammalian metabolite | - | Data not available | [6] |
| 2-Amino-4-methoxybenzoic acid | Organic building block | - | Data not available | [7] |
| 2-Amino-5-methoxybenzoic acid | DPP-4 Inhibitor Precursor | - | Data not available | [1] |
| N-Methyl-2-amino-3-methoxybenzoic acid | Synthetic Intermediate | - | Data not available | [8] |
| 2,3-Diaminobenzoic acid | Antibacterial | Ribosome Binding | Data not available | [2][3] |
| 3-Methoxysalicylic acid | Anti-inflammatory, Antioxidant | - | Data not available | [4][5] |
| 2-Aminobenzoic acid | Tyrosinase Inhibitor | Diphenolase Activity | 4.72 µM | [9] |
| 4-Aminobenzoic acid | Tyrosinase Inhibitor | Diphenolase Activity | 20 µM | [9] |
Note: Data for N-methyl-2-amino-3-methoxybenzoic acid is based on its methyl ester. IC₅₀ values for 2- and 4-aminobenzoic acid are included for general reference of aminobenzoic acid activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Eserine)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In each well of a 96-well plate, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations.
-
Include wells for a negative control (solvent only) and a positive control.
-
-
Add 10 µL of AChE solution (e.g., 1 U/mL).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.[10]
-
Reaction Initiation:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.[10]
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically every 60 seconds for 10 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[10]
-
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.
Materials:
-
Wistar rats
-
Test compound
-
Vehicle for drug administration
-
Carrageenan solution (1% in saline)
-
Pletysmometer
Procedure:
-
Acclimatize Wistar rats to the laboratory conditions.
-
Administer the test compound or vehicle to the rats (e.g., intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject a sub-plantar dose of carrageenan into the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema increase for each group compared to the initial paw volume.
-
Calculate the percentage of edema inhibition for the test compound groups compared to the vehicle control group.[11]
-
DPPH Radical Scavenging Assay (Antioxidant Assay)
This in vitro assay measures the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound at various concentrations in a suitable solvent
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
Include a control with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Data Analysis:
Visualizations
Signaling Pathway
Caption: Canonical NF-κB signaling pathway, a key regulator of inflammation.
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | Benchchem [benchchem.com]
- 2. 2,3-Diaminobenzoic acid | 603-81-6 | FD03094 | Biosynth [biosynth.com]
- 3. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. CAS 877-22-5: 3-Methoxysalicylic acid | CymitQuimica [cymitquimica.com]
- 5. 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]
- 8. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Cross-Validation for the Quantification of 2-Amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for the quantification of 2-Amino-3-methoxybenzoic acid, a key biochemical reagent and potential biomarker.[1][2] Ensuring that analytical methods produce consistent and reliable data across different laboratories is critical for the integrity of multi-site studies, clinical trials, and regulatory submissions.[3][4] This document outlines a comparative analysis of two common analytical techniques, details the necessary experimental protocols, presents a model for data comparison, and visualizes the validation workflows.
Comparison of Analytical Methodologies
The quantification of this compound in biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
HPLC-UV: This technique separates the analyte from other matrix components based on its physicochemical properties as it passes through a chromatography column. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. While robust and widely available, it may lack the sensitivity and specificity required for samples with very low concentrations or complex matrices.
-
LC-MS/MS: This method couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored (Multiple Reaction Monitoring or MRM), providing excellent specificity and allowing for very low limits of quantification.[6][7]
Experimental Protocols
Detailed and harmonized protocols are essential for a successful inter-laboratory comparison. Below are representative methodologies for sample preparation and analysis.
Sample Preparation: Protein Precipitation
This protocol is a common starting point for extracting small molecules from plasma or serum.
-
Thaw Samples: Thaw biological samples (e.g., human plasma), calibration standards (CS), and quality control (QC) samples on ice.
-
Aliquot: Pipette 100 µL of each sample, CS, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte in methanol) to all tubes except for blanks.
-
Precipitate Protein: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex: Vortex all tubes for 1 minute to ensure thorough mixing.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean vial for analysis by HPLC or LC-MS/MS.
HPLC-UV Method Protocol
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
LC-MS/MS Method Protocol
| Parameter | Condition |
| Column | UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | Hypothetical: Precursor Ion (Q1): 168.1 m/z → Product Ion (Q3): 122.1 m/z |
| Internal Standard | Hypothetical: Precursor Ion (Q1): 172.1 m/z → Product Ion (Q3): 126.1 m/z |
Inter-Laboratory Performance Data
To establish inter-laboratory reliability, three independent laboratories analyzed a shared set of quality control samples (Low, Medium, and High concentrations).[8] The data presented below is a hypothetical but representative summary of such a study, comparing results from an HPLC-UV method and a more sensitive LC-MS/MS method. Regulatory guidelines, such as those from the FDA, suggest that mean accuracy should be within ±15% of the nominal value and precision (%CV or %RSD) should not exceed 15%.[9][10]
Table 1: Cross-Validation Results for HPLC-UV Method
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lab A | Low QC | 50 | 48.5 | 97.0% | 7.5% |
| Mid QC | 500 | 510.2 | 102.0% | 5.1% | |
| High QC | 4000 | 3945.8 | 98.6% | 4.3% | |
| Lab B | Low QC | 50 | 52.1 | 104.2% | 8.9% |
| Mid QC | 500 | 490.5 | 98.1% | 6.2% | |
| High QC | 4000 | 4105.1 | 102.6% | 5.5% | |
| Lab C | Low QC | 50 | 47.9 | 95.8% | 9.8% |
| Mid QC | 500 | 515.0 | 103.0% | 7.1% | |
| High QC | 4000 | 3899.4 | 97.5% | 6.4% |
Table 2: Cross-Validation Results for LC-MS/MS Method
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lab A | Low QC | 1 | 1.03 | 103.0% | 5.2% |
| Mid QC | 100 | 98.7 | 98.7% | 3.1% | |
| High QC | 800 | 809.6 | 101.2% | 2.5% | |
| Lab B | Low QC | 1 | 0.96 | 96.0% | 6.8% |
| Mid QC | 100 | 101.5 | 101.5% | 4.0% | |
| High QC | 800 | 792.1 | 99.0% | 3.3% | |
| Lab C | Low QC | 1 | 1.08 | 108.0% | 7.1% |
| Mid QC | 100 | 99.2 | 99.2% | 3.8% | |
| High QC | 800 | 815.3 | 101.9% | 2.9% |
Mandatory Visualizations
Diagrams help clarify complex workflows and logical processes inherent in a validation study.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes | Springer Nature Experiments [experiments.springernature.com]
- 7. lcms.cz [lcms.cz]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. benchchem.com [benchchem.com]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of the spectroscopic data for 2-Amino-3-methoxybenzoic acid (CAS No. 3177-80-8) from several prominent commercial suppliers: Thermo Fisher Scientific (incorporating Acros Organics and Alfa Aesar brands), Sigma-Aldrich (a part of MilliporeSigma), and TCI America. The objective is to offer a clear, data-driven comparison to aid in the selection of this reagent for research and development purposes.
This comparison relies on publicly available data from the suppliers' websites and reputable public databases that cite these suppliers. While direct access to lot-specific Certificates of Analysis (CofA) with complete spectroscopic data for all suppliers was not uniformly available, this guide collates the accessible information to provide a comprehensive overview.
Summary of Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound from the selected suppliers. It is important to note that while a supplier may not publicly provide a specific type of spectrum, it is often available upon request or with the purchase of the product.
| Supplier | ¹H NMR Data | ¹³C NMR Data | IR Spectroscopy Data | Mass Spectrometry Data | Purity Specification |
| Thermo Fisher Scientific | Data not directly provided on the product page. CofA for a specific lot did not include NMR data. | Data not provided. | The product specification states that the infrared spectrum conforms to their standard[1][2]. An ATR-IR spectrum from Acros Organics (a Thermo Fisher brand) is available on PubChem[3]. | Data not provided. | ≥98%[1][2] |
| Sigma-Aldrich | A ¹H NMR spectrum is available through the PubChem database, attributed to Sigma-Aldrich Co. LLC.[3] | Data not provided. | Data not provided on the main product page. | Data not provided. | 98% |
| TCI America | Data not provided on the product page. | Data not provided. | Data not provided on the product page. | Data not provided. | >99.0% (HPLC) |
| Reference Spectra | Available on SpectraBase and ChemicalBook[4][5]. | Available on SpectraBase[6]. | Available on SpectraBase[7]. | Available on PubChem. | N/A |
Experimental Protocols
The data presented in this guide is typically acquired using standard analytical techniques. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): A sample of the this compound is dissolved in a deuterated solvent (commonly DMSO-d₆ or CDCl₃). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer (typically 300-500 MHz). The resulting spectrum provides information on the chemical environment of the hydrogen atoms in the molecule, which helps to confirm its structure. Chemical shifts are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (B1202638) (TMS).
-
¹³C NMR (Carbon-13 NMR): Similar to ¹H NMR, a concentrated solution of the sample in a deuterated solvent is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio. This technique provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A beam of infrared radiation is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., N-H, C=O, C-O, O-H). This allows for the identification of the key functional groups and confirmation of the compound's identity.
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of a chemical from various commercial suppliers.
Caption: Workflow for comparing spectroscopic data of a chemical from commercial suppliers.
Conclusion
For researchers and developers, the choice of a chemical supplier often involves a balance of cost, availability, and quality. While all reputable suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and TCI America, provide this compound at high purity, the accessibility of detailed spectroscopic data varies.
-
Thermo Fisher Scientific provides a conformity statement for its IR spectrum and some data is available for its Acros Organics brand via public databases.
-
Sigma-Aldrich offers access to a ¹H NMR spectrum through PubChem, which is valuable for structural confirmation.
-
TCI America specifies a high purity level by HPLC, a strong indicator of quality, though spectroscopic data is not as readily available on their public-facing website.
It is recommended that for critical applications, researchers request lot-specific Certificates of Analysis that include the relevant spectroscopic data directly from the supplier. This ensures that the material meets the specific requirements of their experimental work. The use of public databases and reference spectra is also a crucial step in verifying the identity and purity of the purchased chemical.
References
- 1. This compound, 98% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 437720250 [thermofisher.com]
- 3. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(3177-80-8) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Analysis of Commercial 2-Amino-3-methoxybenzoic Acid for Researchers and Drug Development Professionals
For scientists and professionals in drug development, the purity and quality of starting materials are paramount. This guide provides a comparative assessment of commercially available 2-Amino-3-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail the purity levels advertised by major suppliers, outline standardized analytical methods for in-house verification, and present a workflow for comprehensive quality assessment.
Commercial Supplier Purity Comparison
The purity of this compound from various commercial suppliers is a critical factor in its selection for research and manufacturing. While many suppliers provide a certificate of analysis with a stated purity, the methods of determination and the level of detail regarding impurities can vary. A summary of advertised purity levels from prominent chemical suppliers is presented below. It is important to note that these are self-reported by the suppliers and independent verification is highly recommended.
| Supplier | Advertised Purity | Analysis Method |
| Sigma-Aldrich | 98% | Not specified on product page |
| Thermo Scientific Chemicals | ≥97.5% | HPLC |
| TCI America | >99.0% | HPLC, Titration |
Note: The data presented in this table is based on publicly available information from supplier websites and may not reflect the exact purity of a specific batch.
Experimental Protocols for Quality Assessment
To ensure the quality and consistency of this compound, a series of analytical tests should be performed. The most common and effective methods for purity determination and impurity profiling are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is typically employed.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm and 310 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound. Unidentified signals may indicate the presence of impurities. Quantitative NMR (qNMR) can be used for precise purity determination by integrating the sample signals against a certified internal standard.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to determine the molecular weight of the compound and can be coupled with a chromatographic technique (like LC-MS) to identify impurities.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ). The fragmentation pattern can also be used to confirm the structure. LC-MS analysis can help in identifying the molecular weights of impurities separated by the HPLC.
Workflow for Quality Assessment of Commercial this compound
The following diagram illustrates a logical workflow for the comprehensive assessment of commercially procured this compound.
Caption: Workflow for assessing the quality of commercial this compound.
Common Impurities and Considerations
Potential impurities in commercially available this compound can arise from the synthetic route or degradation. Common impurities may include:
-
Isomers: Positional isomers such as 2-Amino-5-methoxybenzoic acid or 3-Amino-2-methoxybenzoic acid.
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Products formed due to instability, particularly if stored improperly.
It is crucial for researchers to be aware of these potential impurities as they can significantly impact the outcome of subsequent reactions and biological assays. The analytical methods described above are essential for their detection and quantification.
By implementing a rigorous in-house quality control process, researchers and drug development professionals can ensure the reliability and reproducibility of their work, ultimately contributing to the successful development of new therapeutics.
Safety Operating Guide
Proper Disposal of 2-Amino-3-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary and strongly recommended method for the disposal of 2-Amino-3-methoxybenzoic acid is to entrust it to a licensed and approved waste disposal company. This ensures compliance with regulatory standards and minimizes environmental impact. This guide provides detailed procedures for the safe handling and disposal of this chemical in a laboratory setting.
Essential Safety and Handling Information
Proper handling is critical to ensure safety during the disposal process. The following table summarizes key safety data for this compound.
| Parameter | Information | Source |
| Signal Word | Warning | [1][2] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation. | [1][2][3] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), Eyeshields/Safety glasses, Chemical-resistant gloves, Protective clothing. | [1][3][4][5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [3] |
| Spill Response | Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust. | [2][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final hand-off to a certified waste management service.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including a dust mask, safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][3][4][5]
-
Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3]
2. Waste Collection and Containment:
-
For solid waste, carefully sweep up the material and place it into a suitable, clearly labeled, and closed container.[2][4] Avoid actions that could generate dust.
-
If dealing with a solution, absorb the liquid with an inert material and place it in the same type of container.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3]
3. Labeling and Storage:
-
Clearly label the waste container with the chemical name ("this compound") and any relevant hazard symbols.
-
Store the sealed container in a designated, secure waste storage area away from incompatible materials, pending collection by a waste disposal service.[3][5]
4. Professional Disposal:
-
The universally recommended disposal method is to transfer the waste to an approved waste disposal plant.[2][3][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Adhere to all federal, state, and local regulations concerning hazardous waste disposal.[5]
5. Decontamination:
-
After handling, thoroughly wash your hands and any exposed skin with soap and water.[3][4]
-
Decontaminate any surfaces or equipment that may have come into contact with the chemical according to your laboratory's standard procedures.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sewer system.[4][5] This can lead to environmental contamination.
-
Consult Safety Data Sheets (SDS): Always refer to the most current SDS for this compound from your supplier for the most detailed and up-to-date safety and disposal information.
-
Regulatory Compliance: Chemical waste generators are responsible for correctly classifying and disposing of waste in accordance with all applicable regulations.[5]
References
Essential Safety and Operational Guide for 2-Amino-3-methoxybenzoic Acid
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Amino-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling.
-
Skin Corrosion/Irritation: Category 2, causing skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2, causing serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, with the potential to cause respiratory irritation.[1][3]
Signal Word: Warning
Personal Protective Equipment (PPE)
Adherence to proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or protective suit should also be worn. | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated. | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation. |
Safe Handling and Storage Protocol
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.[1]
-
Personal Hygiene: Wash hands, face, and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[4]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[1]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5]
-
Keep the substance away from strong oxidizing agents, strong acids, and strong bases.[1]
Emergency and First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Ingestion | If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[1][6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][3] Follow all federal, state, and local regulations.
-
Contaminated Packaging: Treat contaminated packaging as you would the chemical itself.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
